molecular formula C13H15N3O B1426573 1-(Phthalazin-1-yl)piperidin-4-ol CAS No. 1308246-46-9

1-(Phthalazin-1-yl)piperidin-4-ol

カタログ番号: B1426573
CAS番号: 1308246-46-9
分子量: 229.28 g/mol
InChIキー: SEKCQZGDWNJUBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Phthalazin-1-yl)piperidin-4-ol is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a phthalazine core linked to a hydroxypiperidine moiety. This specific molecular architecture is a valuable scaffold for the design and synthesis of novel bioactive molecules. The phthalazine heterocycle is a privileged structure in medicinal chemistry, with documented scientific research indicating that derivatives incorporating it exhibit a range of biological activities. Studies show that 1,4-disubstituted phthalazine derivatives, in particular, have been investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents . The piperidin-4-ol group is a common pharmacophore that can enhance water solubility and contribute to target binding affinity in drug-like molecules. While the specific biological profile of 1-(Phthalazin-1-yl)piperidin-4-ol may require further characterization, its structure positions it as a versatile key intermediate. Researchers can utilize this compound as a precursor for developing more complex molecules, such as nucleoside analogues where the phthalazine acts as a nucleobase mimic, or for creating targeted inhibitors . Its primary research value lies in its potential as a building block for probing biological mechanisms and creating new chemical entities for pharmacological screening. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-phthalazin-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQZGDWNJUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Phthalazin-1-yl)piperidin-4-ol: Structural Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Phthalazin-1-yl)piperidin-4-ol (CAS: 1308246-46-9), a significant heterocyclic building block in medicinal chemistry.[1]

Technical Whitepaper [1]

Executive Summary

1-(Phthalazin-1-yl)piperidin-4-ol is a bifunctional heterocyclic scaffold characterized by a phthalazine core linked to a 4-hydroxypiperidine moiety.[1] This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., VEGFR), PARP inhibitors, and Hedgehog signaling pathway antagonists. Its structure combines the lipophilic, planar phthalazine anchor—known for π-stacking interactions—with a polar, solubilizing piperidine tail that offers a vector for further chemical elaboration.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature & Identifiers
Property Details
IUPAC Name 1-(phthalazin-1-yl)piperidin-4-ol
CAS Number 1308246-46-9
Molecular Formula C₁₃H₁₅N₃O
SMILES OC1CCN(CC1)c2nnc3ccccc3c2
InChI Key (Generated from structure)
Calculated Physicochemical Profile

The following properties dictate the compound's behavior in biological assays and synthetic workflows.

Parameter Value (Predicted) Significance
Molecular Weight 229.28 g/mol Fragment-like; suitable for Lead-Optimization.[1]
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability potential.[1]
TPSA ~55 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (OH)Critical for active site interaction (e.g., H-bond to backbone).[1]
H-Bond Acceptors 4 (3 N, 1 O)Phthalazine nitrogens act as key acceptors in kinase hinge regions.
pKa (Basic) ~3.5 (Phthalazine N)Weakly basic; likely uncharged at physiological pH.

Synthetic Methodology

The synthesis of 1-(Phthalazin-1-yl)piperidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of a 1-halophthalazine precursor. The electron-deficient nature of the phthalazine ring at the C1 position facilitates the attack by the secondary amine of piperidin-4-ol.[1]
Core Synthesis Protocol

Reaction: 1-Chlorophthalazine + 4-Hydroxypiperidine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Product
Reagents & Materials:
  • Substrate: 1-Chlorophthalazine (1.0 equiv)

  • Nucleophile: 4-Hydroxypiperidine (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the transition state)

  • Temperature: 80°C – 100°C[1]

Step-by-Step Procedure:
  • Preparation: Charge a reaction vessel with 1-Chlorophthalazine and anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     followed by 4-Hydroxypiperidine.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor conversion via LC-MS (Target mass: 
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH gradient).

Synthetic Pathway Visualization

The following diagram illustrates the reaction logic and potential downstream derivatization.

SynthesisPath Start 1-Chlorophthalazine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Reagent Base, DMF, 90°C Reagent 4-Hydroxypiperidine (Nucleophile) Product 1-(Phthalazin-1-yl)piperidin-4-ol (Target Scaffold) Intermediate->Product - HCl Deriv Downstream Analogs (Esters, Carbamates) Product->Deriv Functionalization of -OH

Caption:


 pathway for the synthesis of the target scaffold from chlorophthalazine.

Structural Biology & Pharmacological Applications

The 1-(Phthalazin-1-yl)piperidin-4-ol scaffold is a "privileged structure" in drug discovery, often serving as a core pharmacophore for inhibitors of enzymes involved in cell proliferation.[1]

Pharmacophore Mapping[1]
  • Phthalazine Core: Mimics the purine ring of ATP.[1] It often binds to the hinge region of kinases (e.g., VEGFR, Aurora Kinase) via hydrogen bonding interactions involving

    
     or 
    
    
    
    .
  • Piperidine Linker: Provides a rigid yet saturated spacer that directs the hydroxyl group towards the solvent front or a specific ribose-binding pocket.[1]

  • Hydroxyl Group: A versatile handle.[1] It can form direct H-bonds with residues like Aspartate or Glutamate, or be derivatized to modulate solubility and pharmacokinetic properties.[1]

Key Therapeutic Areas[1]
  • VEGFR Inhibition: Phthalazine derivatives (structurally related to Vatalanib) are potent inhibitors of Vascular Endothelial Growth Factor Receptors, used to suppress tumor angiogenesis [1].

  • Hedgehog Signaling: Piperidine-substituted phthalazines have been identified as antagonists of the Smoothened (Smo) receptor, blocking the Hedgehog pathway implicated in basal cell carcinoma.

  • PDE4 Inhibition: The phthalazine core is a known scaffold for Phosphodiesterase 4 inhibitors, utilized in treating inflammatory diseases like COPD and asthma [2].

Biological Interaction Network[1]

BioActivity Compound 1-(Phthalazin-1-yl) piperidin-4-ol Hinge Hinge Binder (Phthalazine N) Compound->Hinge Solvent Solvent Exposure (4-OH Group) Compound->Solvent VEGFR VEGFR2 (Angiogenesis) PARP PARP-1 (DNA Repair) PDE4 PDE4 (Inflammation) Hinge->VEGFR Hinge->PDE4 Solvent->PARP via derivatization

Caption: Potential biological targets and binding modes of the phthalazine-piperidine scaffold.

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet the following criteria:

  • 1H NMR (DMSO-d6):

    • 
       9.3–9.5 (s, 1H, Phthalazine H1/H4)
      
    • 
       7.8–8.2 (m, 4H, Aromatic protons)
      
    • 
       3.5–4.0 (m, 4H, Piperidine 
      
      
      
      )
    • 
       1.5–2.0 (m, 4H, Piperidine 
      
      
      
      )
  • HPLC Purity: >98% (UV detection at 254 nm).

  • Mass Spectrometry: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

References

  • Vatalanib (PTK787/ZK 222584) . PubChem. National Center for Biotechnology Information.[1] Available at: [Link]

  • Phthalazine Derivatives in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research, 2015. Available at: [Link]

  • 1-(Phthalazin-1-yl)piperidin-4-ol Substance Record . NCBI PubChem.[1] Available at: [Link]

Sources

1-(Phthalazin-1-yl)piperidin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(Phthalazin-1-yl)piperidin-4-ol , a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Scaffold for PARP Inhibitor Design & Bioisostere Development[1][2]

Executive Summary

1-(Phthalazin-1-yl)piperidin-4-ol (CAS: 1308246-46-9 ) is a heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting DNA damage response pathways.[1][2][3] Structurally, it combines an electron-deficient phthalazine core—a pharmacophore critical for binding to the nicotinamide pocket of PARP enzymes—with a 4-hydroxypiperidine moiety.[1][2] The piperidine ring serves as a solubilizing linker that projects the hydroxyl group into the solvent-exposed region of the protein binding site, allowing for further functionalization into carbamates, esters, or ethers to optimize pharmacokinetic properties.[2]

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its structural role in medicinal chemistry.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

PropertyData
Chemical Name 1-(Phthalazin-1-yl)piperidin-4-ol
CAS Number 1308246-46-9
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Exact Mass 229.1215
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~3.5 (Phthalazine N), ~14.8 (Hydroxyl)
LogP (Predicted) ~1.2

Synthetic Methodology

The synthesis of 1-(Phthalazin-1-yl)piperidin-4-ol relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The 1-position of the phthalazine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent diazine nitrogens, making it susceptible to attack by the secondary amine of 4-hydroxypiperidine.[1][2]

Reaction Scheme

Synthesis SM1 1-Chlorophthalazine (C8H5ClN2) Product 1-(Phthalazin-1-yl)piperidin-4-ol (C13H15N3O) SM1->Product SM2 4-Hydroxypiperidine (C5H11NO) SM2->Product Reagent Base: Et3N or K2CO3 Solvent: DMF or EtOH Temp: 80-100°C Reagent->Product

Figure 1: SNAr Synthesis Pathway. The reaction is driven by the displacement of the chloride leaving group by the nucleophilic piperidine nitrogen.[2]

Validated Experimental Protocol

Objective: Synthesize 1.0 g of 1-(Phthalazin-1-yl)piperidin-4-ol with >95% purity.

Reagents:

  • 1-Chlorophthalazine (1.0 eq, 6.0 mmol, 0.99 g)[2]

  • 4-Hydroxypiperidine (1.2 eq, 7.2 mmol, 0.73 g)[2]

  • Triethylamine (Et₃N) (2.0 eq, 12.0 mmol, 1.67 mL)[2]

  • Ethanol (EtOH) (10 mL, anhydrous)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chlorophthalazine (0.99 g) in Ethanol (10 mL).

  • Addition: Add 4-hydroxypiperidine (0.73 g) followed by Triethylamine (1.67 mL) dropwise. The solution may turn slightly yellow upon base addition.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress by TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]8) should disappear, and a new, more polar spot (Rf ~0.[2]4) should appear.[1][3][4][5][6]

  • Work-up: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitation): If a solid precipitates, filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[2]

    • Scenario B (Extraction): If no precipitate forms, concentrate the solvent in vacuo.[2] Redissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).[2]

  • Yield: Expected yield is 80–90% (1.10 – 1.23 g).[1]

Structural Biology & Pharmacophore Mapping

This compound serves as a simplified bioisostere for established PARP inhibitors like Olaparib and Rucaparib .[1]

  • Phthalazine Core: Mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain.[2]

  • Piperidine Linker: Replaces the piperazine found in Olaparib.[1] The 4-hydroxyl group provides a handle for attaching "tail" groups that extend into the solvent channel, improving solubility and metabolic stability.[2]

SAR Core Phthalazine Core (PARP Binding Motif) Linker Piperidine Ring (Rigid Scaffold) Core->Linker N1-Attachment Handle 4-Hydroxyl Group (Solvent Exposure/Functionalization) Linker->Handle C4-Position Target Target: PARP1/2 Catalytic Domain Handle->Target H-Bond / Solvation

Figure 2: Pharmacophore dissection of 1-(Phthalazin-1-yl)piperidin-4-ol highlighting its modular design for drug discovery.

Analytical Characterization

To verify the identity of the synthesized compound, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.30 (s, 1H, Phthalazine H-4)[2]

    • δ 8.10 – 7.80 (m, 4H, Phthalazine Ar-H)[2]

    • δ 4.80 (d, 1H, -OH, exchangeable)[2]

    • δ 3.80 – 3.70 (m, 2H, Piperidine N-CH eq)[2]

    • δ 3.65 (m, 1H, Piperidine CH-O)[2]

    • δ 3.30 – 3.20 (m, 2H, Piperidine N-CH ax)[2]

    • δ 1.90 – 1.50 (m, 4H, Piperidine C-CH₂)[2]

  • LC-MS (ESI+):

    • Calculated [M+H]⁺: 230.13

    • Observed [M+H]⁺: 230.1 ± 0.1 m/z[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[2][7]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust or vapors.[1][2]

References

  • Fluorochem. (n.d.).[1] 1-(Phthalazin-1-yl)piperidin-4-ol Product Page. Retrieved from [1][2]

  • Menear, K. A., et al. (2008).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2] Journal of Medicinal Chemistry. Link (Contextual reference for Phthalazine PARP inhibitors).[1][2]

  • Sigma-Aldrich. (n.d.).[1] 1-(Phthalazin-1-yl)piperidin-4-ol Product Information. Retrieved from [2]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Phthalazin-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 1-(Phthalazin-1-yl)piperidin-4-ol. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational principles and detailed experimental protocols necessary to generate a robust physicochemical profile. By leveraging established methodologies for solubility assessment and adhering to internationally recognized stability testing guidelines, this guide serves as an essential resource for researchers engaged in the preclinical development of this and related chemical entities. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of how to generate reliable and submission-ready data.

Introduction: The Phthalazine Scaffold in Drug Discovery

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and antihistaminic effects.[1] The compound 1-(Phthalazin-1-yl)piperidin-4-ol integrates this potent heterocyclic system with a piperidin-4-ol moiety, a common functional group used to modulate physicochemical properties such as solubility and to provide a handle for further chemical modification.

A thorough understanding of the solubility and stability of a new chemical entity (NCE) is a cornerstone of successful drug development. These properties are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.[2] Poor aqueous solubility can severely limit oral absorption, leading to suboptimal efficacy, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[2][3] This guide will provide the necessary theoretical and practical framework for a comprehensive assessment of 1-(Phthalazin-1-yl)piperidin-4-ol.

Solubility Characterization: From Early Screening to Late-Stage Optimization

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its dissolution rate and subsequent absorption.[4] Assessment of solubility is therefore a key activity throughout the drug discovery and development process. We will explore two fundamental types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility is typically employed in early-stage drug discovery for high-throughput screening of compound libraries.[5][6] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[7] This method is susceptible to the formation of supersaturated solutions and amorphous precipitates, but it provides a rapid and cost-effective means of identifying compounds with potential solubility liabilities.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Phthalazin-1-yl)piperidin-4-ol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small aliquot of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[7]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound has no absorbance (e.g., 620 nm).[6]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a saturated solution at equilibrium.[8] This is the gold standard for solubility determination and is crucial for lead optimization and formulation development.[5] The shake-flask method is the most common technique for determining thermodynamic solubility.[7]

  • Sample Preparation: Add an excess amount of solid 1-(Phthalazin-1-yl)piperidin-4-ol to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).[2]

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C for biorelevant media) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[5][9] A preliminary experiment should be conducted to determine the time to reach equilibrium.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution.

Data Presentation: Solubility Profile of 1-(Phthalazin-1-yl)piperidin-4-ol
Solvent/Medium pH (Initial) pH (Final) Solubility (µg/mL) Method
0.1 N HCl1.21.2Hypothetical ValueThermodynamic
Acetate Buffer4.54.5Hypothetical ValueThermodynamic
Phosphate Buffer6.86.8Hypothetical ValueThermodynamic
Phosphate-Buffered Saline7.47.4Hypothetical ValueThermodynamic
EthanolN/AN/AHypothetical ValueThermodynamic
Propylene GlycolN/AN/AHypothetical ValueThermodynamic
PEG 400N/AN/AHypothetical ValueThermodynamic
Phosphate-Buffered Saline7.4N/AHypothetical ValueKinetic

Stability Assessment: Ensuring Potency and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] These studies are essential for establishing a re-test period for the API and recommended storage conditions.[10]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to expedite degradation.[11] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3] This information is crucial for the development and validation of stability-indicating analytical methods.[1]

  • Sample Preparation: Prepare solutions of the API in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following stress conditions as recommended by ICH guidelines:[3]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API and a solution at 80 °C for 48 hours.

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

ICH Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guideline.[10][13] These studies involve storing the API under defined long-term and accelerated conditions and monitoring its quality over time.

  • Batch Selection: Use at least three primary batches of the API for the study.[10]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[10]

  • Analytical Tests: At each time point, test the samples for attributes susceptible to change, which may include:

    • Appearance

    • Assay

    • Degradation products

    • Water content

Data Presentation: Stability Summary for 1-(Phthalazin-1-yl)piperidin-4-ol

Storage Condition: 40 °C / 75% RH

Time Point (Months) Appearance Assay (% of Initial) Total Degradation Products (%) Water Content (%)
0White Powder100.0<0.10.2
3White PowderHypothetical ValueHypothetical ValueHypothetical Value
6White PowderHypothetical ValueHypothetical ValueHypothetical Value

Analytical Methodology: The Stability-Indicating HPLC Method

A validated stability-indicating analytical method is one that can accurately and selectively quantify the API in the presence of its degradation products, impurities, and excipients.[14] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[15]

Workflow for Developing a Stability-Indicating HPLC Method

G cluster_0 Method Development Workflow A Initial Method Scouting (Column, Mobile Phase, Gradient) B Forced Degradation Study A->B Generate Degradants C Analyze Stressed Samples B->C D Optimize Separation (Peak Resolution > 2) C->D Assess Specificity E Method Validation (ICH Q2(R1)) D->E Finalized Method

Caption: Workflow for stability-indicating method development.

Potential Degradation Pathways

Based on the structure of 1-(Phthalazin-1-yl)piperidin-4-ol, potential degradation pathways under stress conditions could include:

  • Hydrolysis: Cleavage of the C-N bond between the phthalazine and piperidine rings, particularly under acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the phthalazine ring and the piperidine ring could be susceptible to oxidation, potentially forming N-oxides. The secondary alcohol on the piperidine ring could be oxidized to a ketone.

G cluster_1 Potential Degradation Pathways Parent 1-(Phthalazin-1-yl)piperidin-4-ol (Parent Compound) Hydrolysis Phthalazin-1(2H)-one + Piperidin-4-ol (Hydrolysis Products) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation1 N-Oxide Derivative (Oxidation Product) Parent->Oxidation1 [O] Oxidation2 1-(Phthalazin-1-yl)piperidin-4-one (Oxidation Product) Parent->Oxidation2 [O]

Caption: Potential degradation pathways for the target compound.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the thorough evaluation of the solubility and stability of 1-(Phthalazin-1-yl)piperidin-4-ol. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies, researchers can generate a robust data package. This data is not only fundamental to understanding the compound's physicochemical properties but is also a prerequisite for advancing a candidate through preclinical and clinical development. The development of a validated, stability-indicating analytical method is paramount to the success of these studies. Future work should focus on the execution of these protocols and the structural elucidation of any significant degradation products observed during the stability programs.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal of Scientific Development and Research. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Available at: [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. Available at: [Link]

  • Aqueous Solubility Assay. (n.d.). Bienta. Available at: [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. Available at: [Link]

Sources

The Phthalazine Scaffold in Medicinal Chemistry: From Synthesis to Targeted Therapeutics

[1]

Executive Summary: The Diazine Advantage

The phthalazine scaffold (benzo[d]pyridazine) represents a privileged structure in medicinal chemistry. Characterized by a fused benzene and pyridazine ring system containing two adjacent nitrogen atoms, this planar heterocycle offers unique electronic properties—specifically high electron deficiency in the pyridazine ring and significant hydrogen-bonding potential at N2 and N3.

Unlike generic heterocycles, phthalazines serve as bioisosteres for quinolines and isoquinolines, often improving solubility and metabolic stability. This guide deconstructs the pharmacological utility of phthalazine derivatives, moving beyond the classical vasodilator Hydralazine to modern VEGFR tyrosine kinase inhibitors like Vatalanib and antihistamines like Azelastine .

Structural Basis & Structure-Activity Relationship (SAR)

The pharmacological versatility of phthalazine stems from its specific substitution points. The C1 and C4 positions are the most reactive and pharmacologically relevant sites for modification.

Core SAR Principles
  • N-N Bridge: The adjacent nitrogens create a dipole moment that facilitates binding to enzyme pockets (e.g., the ATP-binding site of kinases).

  • C1/C4 Functionalization:

    • Hydrazine substitution (C1): Essential for direct vasodilation (Hydralazine).

    • Anilino/Phenoxy substitution (C1/C4): Critical for kinase inhibition (VEGFR/PDGFR affinity).

    • Phthalazinone Tautomers: The presence of a carbonyl at C1 (forming a lactam) shifts activity towards PARP inhibition (e.g., Olaparib analogues) and PDE4 inhibition.

Visualization: Phthalazine SAR Topology

PhthalazineSARCorePhthalazine Core(Benzo[d]pyridazine)N_RegionN2-N3 BridgeH-Bond AcceptorDipole InteractionCore->N_RegionElectronic CharacterC1_SubC1 Substitution(Kinase Hinge Binding)(Hydrazine moiety)Core->C1_SubPrimary Active SiteC4_SubC4 Substitution(Solubility/Selectivity)(Hydrophobic Tail)Core->C4_SubSecondary Active SiteBenzeneFused Benzene Ring(Pi-Pi Stacking)Core->BenzeneStructural Rigidity

Figure 1: Structural topology of the phthalazine core highlighting critical regions for pharmacophore design.

Mechanistic Pharmacology

Oncology: VEGFR Inhibition (Vatalanib)

Vatalanib (PTK787) exemplifies the phthalazine scaffold's utility in oncology.[1] It functions as a small-molecule Tyrosine Kinase Inhibitor (TKI).[1][2]

  • Mechanism: Vatalanib binds competitively to the ATP-binding pocket of the intracellular kinase domain of VEGFR-1, VEGFR-2, and VEGFR-3.

  • Causality: By preventing ATP binding, it inhibits the autophosphorylation of the receptor. This blocks the downstream signaling cascade (Raf/MEK/ERK) required for endothelial cell proliferation and migration, effectively starving tumors of blood supply (anti-angiogenesis).

Cardiovascular: Direct Vasodilation (Hydralazine)

Hydralazine remains a cornerstone for managing hypertensive emergencies and heart failure (in combination with nitrates).

  • Mechanism: It interferes with calcium transport in vascular smooth muscle cells.[3][4]

  • Causality: Hydralazine prevents the IP3-mediated release of calcium from the sarcoplasmic reticulum. Lower intracellular

    
     levels prevent the phosphorylation of myosin light chain (MLC), leading to arterial smooth muscle relaxation and reduced peripheral resistance.
    
Immunology: H1-Receptor Antagonism (Azelastine)

Azelastine is a phthalazinone derivative used in allergic rhinitis.

  • Mechanism: It acts as a potent, second-generation histamine H1-receptor antagonist.[5]

  • Differentiation: Unlike first-generation antihistamines, Azelastine also stabilizes mast cells and inhibits the synthesis of leukotrienes and proinflammatory cytokines (TNF-

    
    , IL-6), providing a dual mode of action.[5]
    
Visualization: Vatalanib Mechanism of Action

VatalanibMechanismVEGFVEGF LigandVEGFR2VEGFR-2 Receptor(Endothelial Cell Surface)VEGF->VEGFR2BindsComplexReceptor DimerizationVEGFR2->ComplexActivatesATPATP MoleculeKinaseDomainIntracellular Kinase Domain(ATP Pocket)ATP->KinaseDomainNormal BindingVatalanibVatalanib (Phthalazine)Vatalanib->KinaseDomainCompetitive BindingComplex->KinaseDomainPhosAutophosphorylationKinaseDomain->PhosIf ATP BindsBlockINHIBITIONKinaseDomain->BlockIf Vatalanib BindsAngioAngiogenesis(Cell Proliferation)Phos->AngioBlock->AngioPrevents

Figure 2: Mechanistic pathway of Vatalanib inhibiting VEGFR-2 mediated angiogenesis.

Validated Experimental Protocols

To ensure reproducibility in phthalazine research, the following protocols utilize robust synthetic routes and specific bioassays.

Synthesis of 1,4-Dichlorophthalazine (Key Intermediate)

This protocol yields a versatile electrophilic intermediate that can be functionalized at C1 and C4.

Reagents: Phthalic anhydride, Hydrazine hydrate, Phosphorus oxychloride (

Step-by-Step Protocol:

  • Condensation (Formation of Phthalhydrazide):

    • Dissolve 10 mmol of phthalic anhydride in 20 mL of glacial acetic acid.

    • Add 12 mmol of hydrazine hydrate dropwise under stirring.

    • Reflux the mixture at 110°C for 4 hours. A white precipitate (phthalazine-1,4-dione) will form.

    • Cool to room temperature, filter the solid, wash with cold water, and dry. Yield expectation: >90%.

  • Chlorination (Aromatization):

    • Suspend the dried phthalazine-1,4-dione (5 mmol) in 15 mL of

      
      .
      
    • Critical Step: Add catalytic N,N-dimethylaniline (0.5 mL) to accelerate the reaction.

    • Reflux at 100°C for 3-5 hours until the solution becomes clear (homogenous).

    • Quenching: Pour the reaction mixture slowly onto crushed ice (Exothermic reaction—use caution/fume hood).

    • Neutralize with sodium bicarbonate solution to pH 7-8.

    • Extract with dichloromethane (DCM), dry over

      
      , and evaporate solvent.
      
  • Validation:

    • Product: 1,4-Dichlorophthalazine.[6]

    • Melting Point: 162–164°C.

    • Verification:

      
       NMR should show aromatic protons only (no NH signals).
      
Bioassay: VEGFR-2 Tyrosine Kinase Inhibition (ELISA)

Objective: Determine the

Protocol:

  • Plate Preparation: Coat 96-well plates with Poly(Glu, Tyr) substrate (100 µL/well) incubated overnight at 37°C. Wash 3x with PBS-T.

  • Compound Addition: Add 10 µL of the test phthalazine compound (diluted in DMSO/buffer) at varying concentrations (0.1 nM to 10 µM).

  • Enzyme Reaction:

    • Add 90 µL of reaction buffer containing Recombinant VEGFR-2 enzyme, ATP (10 µM), and

      
      / 
      
      
      .
    • Incubate for 45 minutes at 30°C.

  • Detection:

    • Stop reaction with EDTA.

    • Add anti-phosphotyrosine antibody conjugated with HRP (Horseradish Peroxidase). Incubate 1 hour.

    • Add TMB substrate. Measure absorbance at 450 nm.

  • Analysis: Plot Absorbance vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Visualization: Synthesis Workflow

SynthesisWorkflowStartPhthalic Anhydride+ Hydrazine HydrateStep1Reflux in AcOH(4 hours, 110°C)Start->Step1Inter1Phthalazine-1,4-dione(White Solid)Step1->Inter1Step2Chlorination with POCl3+ N,N-dimethylanilineInter1->Step2QuenchIce Quench & NeutralizationStep2->QuenchProduct1,4-Dichlorophthalazine(Key Intermediate)Quench->ProductDerivNucleophilic Substitution(Target Drug)Product->Deriv + Amines/Phenols

Figure 3: Synthetic route for generating the 1,4-dichlorophthalazine scaffold.

Comparative Pharmacological Data

Drug NameTarget MechanismPrimary IndicationKey Structural Feature
Hydralazine Ca2+ influx inhibitor / VasodilatorHypertension, Heart Failure1-Hydrazinyl group
Vatalanib VEGFR-1/2/3, PDGFR, c-Kit inhibitorColorectal Cancer (Investigational)1-Anilino-4-pyridylmethyl
Azelastine H1-Antagonist / Mast Cell StabilizerAllergic RhinitisPhthalazinone core
Olaparib PARP InhibitorOvarian/Breast Cancer (BRCA mut)Phthalazin-1(2H)-one

References

  • Hermann, R., et al. (2006). Pharmacokinetics and pharmacodynamics of the vascular endothelial growth factor receptor inhibitor vatalanib (PTK787/ZK 222584) in healthy male subjects. Cancer Chemotherapy and Pharmacology.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3639, Hydralazine.

  • Bernstein, J. A. (2007). Azelastine hydrochloride: a review of its pharmacology, pharmacokinetics, clinical efficacy and tolerability. Expert Review of Clinical Immunology.

  • Sangshetti, J. N., et al. (2019).[7][8] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.[9][7][8]

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo. Cancer Research.

Methodological & Application

Copper-Mediated Synthesis of the Phthalazin-1(2H)-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phthalazin-1(2H)-one Scaffold in Modern Drug Discovery

The phthalazin-1(2H)-one core is a privileged heterocyclic motif frequently encountered in a wide array of medicinally important compounds.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This has led to the development of blockbuster drugs such as the PARP inhibitor Olaparib, used in cancer therapy, and the antihistamine Azelastine.[1] The significant therapeutic potential of this scaffold has spurred the development of diverse synthetic methodologies for its construction. While classical condensation methods exist, modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to access these valuable structures with greater efficiency and functional group tolerance.[2][3]

Among the various transition metals, copper has emerged as a particularly attractive catalyst due to its low cost, low toxicity, and versatile reactivity.[1] Copper-catalyzed reactions often proceed under milder conditions and can tolerate a broader range of functional groups compared to other transition metals, making them highly valuable in the context of complex molecule synthesis. This application note provides a detailed guide to the copper-mediated synthesis of the phthalazin-1(2H)-one scaffold, focusing on a robust and modern approach utilizing a C–H activation strategy.

Methodology I: Copper-Mediated C–H(sp²)/C–H(sp) Coupling and Annulation

This section details a powerful and efficient strategy for the construction of the phthalazin-1(2H)-one scaffold. The overall transformation is a two-step process that begins with a copper-mediated cascade C–H/C–H coupling and intramolecular annulation, followed by a facile hydrazinolysis to yield the final phthalazinone product.[1][4] This method offers excellent control over regioselectivity and demonstrates broad functional group tolerance.

Causality Behind Experimental Choices

The choice of a copper-mediated C–H activation strategy is deliberate. Traditional methods for phthalazinone synthesis often rely on pre-functionalized starting materials, which can lead to longer synthetic sequences and limited substrate scope.[1] By directly functionalizing a C–H bond, this copper-catalyzed approach offers a more atom-economical and convergent route to the desired scaffold. The use of a directing group is crucial for achieving the desired regioselectivity in the C–H activation step. The subsequent hydrazinolysis is a reliable and high-yielding method for cyclization to the phthalazinone core.

Experimental Workflow Diagram

G cluster_0 Step 1: Copper-Mediated Annulation cluster_1 Step 2: Hydrazinolysis Benzamide Derivative Benzamide Derivative Reaction Mixture Benzamide Derivative->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Reaction Mixture Base Base Base->Reaction Mixture Solvent_Temp DMF, 80 °C, O2 Annulated Intermediate Annulated Intermediate Reaction Mixture_2 Annulated Intermediate->Reaction Mixture_2 Reaction Mixture->Annulated Intermediate C-H Activation/Annulation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture_2 Base_2 NaOH Base_2->Reaction Mixture_2 Solvent_Temp_2 EtOH, 120 °C, MW Phthalazin-1(2H)-one Phthalazin-1(2H)-one Reaction Mixture_2->Phthalazin-1(2H)-one Cyclization G cluster_0 Catalytic Cycle Start Cu(II) M1 Ethynylcopper Intermediate Start->M1 + Alkyne - H+ M2 Organocopper(II) Complex M1->M2 + Benzamide Derivative M3 Oxidation M2->M3 + Cu(OAc)2 M4 Organocopper(III) Intermediate M3->M4 Intramolecular C-H Cupration Product Annulated Intermediate M4->Product Reductive Elimination Product->Start Release of Cu(I) Reductive_Elimination Reductive Elimination G 2-Formylbenzoic Acid 2-Formylbenzoic Acid Reaction Mixture 2-Formylbenzoic Acid->Reaction Mixture Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Reaction Mixture Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Mixture Solvent_Temp Solvent, Heat Phthalazin-1(2H)-one Phthalazin-1(2H)-one Reaction Mixture->Phthalazin-1(2H)-one Condensation/ Cyclization

Sources

Application and Protocol Guide for the Analysis of 1-(Phthalazin-1-yl)piperidin-4-ol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Phthalazin-1-yl)piperidin-4-ol is a heterocyclic organic compound featuring a phthalazine core linked to a piperidinol moiety. The phthalazine structure is a key pharmacophore in various biologically active compounds, including vasodilators and antihistamines like Azelastine.[1][2] The piperidinol group can influence solubility and pharmacokinetic properties. Accurate and reliable quantification of this and related compounds is critical in drug discovery, development, and quality control processes.

This document provides detailed application notes and protocols for the analysis of 1-(Phthalazin-1-yl)piperidin-4-ol using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in established analytical principles, drawing from methodologies for structurally similar compounds.

Guiding Principles of Method Selection

The choice between HPLC and GC-MS for the analysis of 1-(Phthalazin-1-yl)piperidin-4-ol depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation is needed.

  • HPLC-UV is a versatile and widely used technique for the quantification of pharmaceutical compounds.[3] It is particularly well-suited for routine analysis and quality control due to its robustness and reproducibility. A reversed-phase method is proposed here, as it is effective for separating moderately polar compounds like the target analyte.[4][5]

  • GC-MS offers high sensitivity and specificity, providing both quantitative data and structural information through mass spectral fragmentation patterns.[6] This makes it an excellent tool for impurity identification and confirmation of the analyte's identity.[7] Given the analyte's polarity due to the hydroxyl group, derivatization may be necessary to improve its volatility for GC analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Design

The proposed reversed-phase HPLC method is designed for the accurate quantification of 1-(Phthalazin-1-yl)piperidin-4-ol. The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating compounds with a mix of hydrophobic (phthalazine ring) and hydrophilic (piperidinol) characteristics.[3][8] The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. The addition of an acid to the mobile phase can help to ensure consistent ionization of the analyte, leading to sharper peaks.[9]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h3 Autosampler s4->h3 Inject h1 Mobile Phase Reservoir (Acetonitrile & Buffer) h2 Pump & Degasser h1->h2 h2->h3 h4 Column Oven (C18 Column) h3->h4 h5 UV Detector h4->h5 d1 Chromatography Data System (CDS) h5->d1 Signal d2 Peak Integration & Quantification d1->d2 d3 Reporting d2->d3

Caption: Workflow for HPLC analysis of 1-(Phthalazin-1-yl)piperidin-4-ol.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 1-(Phthalazin-1-yl)piperidin-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.[2]
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acidBuffering capacity ensures stable retention times.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[4]
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% BGradient elution allows for the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent 50:50 (v/v) Acetonitrile:WaterEnsures the analyte is fully dissolved and compatible with the mobile phase.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(Phthalazin-1-yl)piperidin-4-ol reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 1-(Phthalazin-1-yl)piperidin-4-ol and prepare a solution in the diluent to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Design

The GC-MS method is developed for the sensitive detection and structural confirmation of 1-(Phthalazin-1-yl)piperidin-4-ol. Due to the presence of a polar hydroxyl group, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to increase volatility and improve chromatographic peak shape. Electron Ionization (EI) is chosen as the ionization technique due to its ability to produce reproducible fragmentation patterns that can be used for structural elucidation and library matching.[14][15][16]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis s1 Weigh Standard/Sample s2 Dissolve in Solvent (e.g., Pyridine) s1->s2 s3 Add Derivatizing Agent (BSTFA) s2->s3 s4 Heat to Complete Derivatization s3->s4 g1 Injector (Split/Splitless) s4->g1 Inject g2 GC Column (e.g., DB-5ms) g1->g2 g3 Transfer Line g2->g3 g4 MS Ion Source (EI) g3->g4 g5 Mass Analyzer (Quadrupole) g4->g5 g6 Detector g5->g6 d1 Data System g6->d1 Signal d2 Mass Spectrum Interpretation d1->d2 d3 Library Search & Quantification d2->d3

Caption: Workflow for GC-MS analysis of 1-(Phthalazin-1-yl)piperidin-4-ol.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • 1-(Phthalazin-1-yl)piperidin-4-ol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Data acquisition and processing software with a mass spectral library.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingJustification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms)A robust, general-purpose column suitable for a wide range of compounds.
Injector Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A general-purpose temperature program to separate the analyte from potential impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Transfer Line Temperature 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns.[16]
Electron Energy 70 eVStandard electron energy for generating comparable mass spectra.[14][16]
Mass Range m/z 40-550Covers the expected mass of the derivatized analyte and its fragments.
Scan Mode Full Scan (for qualitative analysis and identification) or Selected Ion Monitoring (SIM) (for quantitative analysis)SIM mode offers higher sensitivity for quantification.

4. Derivatization, Standard, and Sample Preparation:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the standard or sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

    • For quantitative analysis, prepare a series of calibration standards and derivatize them in the same manner.

5. Expected Mass Spectral Fragmentation: The mass spectrum of the trimethylsilyl (TMS) derivative of 1-(Phthalazin-1-yl)piperidin-4-ol is expected to show a molecular ion peak (M⁺). Characteristic fragmentation patterns for phthalazine derivatives often involve cleavage of the phthalazine ring system and the piperidine ring.[17][18] The loss of the TMS group and fragments from the piperidine ring are also anticipated. A thorough interpretation of the mass spectrum will be crucial for structural confirmation.[19]

Data Interpretation and System Suitability

For both HPLC and GC-MS methods, system suitability tests should be performed before each analytical run to ensure the system is performing correctly. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor. For quantitative analysis, a calibration curve should be generated using a series of standard solutions, and the concentration of the analyte in samples should be determined from this curve.

Conclusion

The HPLC and GC-MS methods outlined in this guide provide robust and reliable approaches for the analysis of 1-(Phthalazin-1-yl)piperidin-4-ol. The HPLC method is well-suited for routine quantification, while the GC-MS method offers high sensitivity and structural confirmation. The choice of method will depend on the specific analytical needs. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[20]

References

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Wikipedia. (2024, October 29). Electron ionization. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

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  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009).
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  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gaby, M. S. A. (2009).
  • El-Deen, M. A., El-Sayed, M. A., & El-Adl, K. (2025, February 4). Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. Scientific Reports, 15(1), 2893.
  • Gupta, A. K., et al. (2023). SIMULTANEOUS REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) ESTIMATION OF AZELASTINE HYDROCHLORIDE, FLUTICASONE. Rasayan Journal of Chemistry, 16(1), 76-84.
  • Bhope, S., et al. (2023, March 17). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio.
  • Lee, H. W., et al. (2013). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society, 57(3), 358-364.
  • Al-Adl, S. M., et al. (2023). SIMULTANEOUS HPLC METHOD DEVELOPMENT FOR AZELASTINE HCl AND FLUTICASONE PROPIONATE NASAL SPRAY FORMULATION. International Journal of Pharmaceutical Sciences and Research, 14(5), 2369-2376.
  • Wang, F., et al. (2025, August 8). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
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  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • Lu, H., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology, 53(15), 8829-8838.
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  • Ghorab, M. M., et al. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 76-80.
  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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  • Pawlaczyk, I., et al. (2004). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
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Application Notes and Protocols for Assessing the Cytotoxic Effects of Novel Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phthalazine derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] Many have demonstrated potent anti-proliferative activities, often by targeting key signaling pathways such as VEGFR2-mediated angiogenesis.[2][3][4][5] A critical and foundational step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic effects.[6][7] This guide provides a comprehensive, multi-tiered protocol for researchers and drug development professionals to quantify the cytotoxicity of phthalazine derivatives and elucidate the underlying mechanisms of cell death. We move beyond simple viability readouts to incorporate assays that probe for membrane integrity, apoptotic pathway activation, and oxidative stress, thereby building a robust profile of a compound's cellular impact.

Introduction: A Multi-Faceted Approach to Cytotoxicity

Evaluating a novel compound's interaction with cancer cells requires a systematic approach. A single assay provides only one piece of the puzzle. Therefore, we advocate for a tiered strategy. The initial phase involves primary cytotoxicity screening to determine the dose-dependent effect of the phthalazine derivative on cell viability and to establish its potency, often quantified as the half-maximal inhibitory concentration (IC50).[8][9] Following the confirmation of cytotoxic activity, the second phase focuses on mechanistic assays to answer the crucial question: how are the cells dying? This integrated approach, combining general cytotoxicity with mechanistic investigation, is essential for building a comprehensive pharmacological profile and guiding further drug development efforts.[10][11]

Part 1: Primary Assessment of Cytotoxicity

The initial goal is to quantify the overall impact of the phthalazine derivatives on cell health. We detail two foundational assays: the MTT assay, which measures metabolic activity as a surrogate for viability, and the LDH release assay, which directly measures the loss of plasma membrane integrity, a hallmark of cell death.

MTT Assay for Metabolic Activity and Cell Viability

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a robust indicator of cell viability by measuring mitochondrial metabolic activity.[7][12] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13][14][15] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7] This assay is a cornerstone for initial screening due to its reliability, high-throughput compatibility, and cost-effectiveness.[12][15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) Allow Adhesion seed->incubate1 treat Treat with Phthalazine Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h) Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake Plate (15 min) solubilize->shake read Read Absorbance (~570 nm) shake->read LDH_Workflow cluster_prep Cell Treatment cluster_assay Assay Execution cluster_readout Data Acquisition setup Seed and Treat Cells (As in MTT Protocol) incubate Incubate for Desired Period setup->incubate transfer Transfer Supernatant to New Plate incubate->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT (30 min) Protected from Light add_reagent->incubate_rt add_stop Add Stop Solution (Optional) incubate_rt->add_stop read Read Absorbance (~490 nm) add_stop->read

Caption: Workflow for LDH-based cytotoxicity measurement.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cell cultures treated with phthalazine derivatives (from a parallel plate to the MTT assay)

  • Sterile 96-well V-bottom or U-bottom plate (for centrifugation, if needed)

  • Sterile 96-well flat-bottom assay plate

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

Procedure:

  • Prepare Controls: On the treatment plate, set up the following essential controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer for ~45 minutes before supernatant collection (represents 100% cytotoxicity). [16] * Vehicle Control: Cells treated with the highest concentration of the vehicle.

    • Medium Background: Culture medium only.

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [17]6. Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well. This step terminates the enzymatic reaction.

  • Reading: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader. [18]

Part 2: Elucidating the Mechanism of Cell Death

Observing a dose-dependent decrease in viability or an increase in membrane permeability prompts further investigation into the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. [19]Another frequent event is the induction of oxidative stress.

Apoptosis Assessment: Caspase-3/7 Activation

Expertise & Causality: Apoptosis is executed by a family of proteases called caspases. [11]Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. [20]Many modern assays utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7. [21]Cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7. This "add-mix-measure" format is exceptionally well-suited for high-throughput screening. [21][22] Signaling Pathway: Role of Executioner Caspases

Apoptosis_Pathway stimulus Cytotoxic Stimulus (Phthalazine Derivative) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator activates executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activates substrates Cleavage of Cellular Substrates (e.g., PARP) executioner->substrates leads to apoptosis Apoptosis substrates->apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

Protocol: Luminescent Caspase-3/7 Assay

Materials:

  • Cells treated with phthalazine derivatives in opaque-walled 96-well plates (essential for luminescence assays)

  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Microplate luminometer

Procedure:

  • Cell Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the phthalazine derivatives as described previously. Include appropriate vehicle and untreated controls. The incubation time should be chosen based on expected apoptosis induction (e.g., 6, 12, or 24 hours). [22]2. Reagent Preparation: Equilibrate the assay plate and the caspase assay reagent to room temperature. Prepare the reagent according to the manufacturer's protocol.

  • Add-Mix-Measure: Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

  • Incubation: Mix the contents by briefly shaking the plate on an orbital shaker. Incubate at room temperature for 1 to 2 hours, protected from light. This single step facilitates cell lysis, substrate cleavage, and signal generation. [21]5. Reading: Measure the luminescence of each well using a microplate luminometer.

Oxidative Stress Assessment: Intracellular ROS Detection

Expertise & Causality: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to oxidative stress, which can induce cell death. [23][24]The production of ROS can be measured using cell-permeable fluorogenic probes like 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA). [25]Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent form (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [23][26]The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. [23] Experimental Workflow: ROS Detection Assay

ROS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed Seed Cells in Black Clear-Bottom Plate incubate1 Incubate (24h) seed->incubate1 load_dye Load Cells with H2DCFDA Dye incubate1->load_dye incubate2 Incubate (30-45 min) in the Dark load_dye->incubate2 wash Wash Cells to Remove Excess Dye incubate2->wash treat Treat with Phthalazine Derivatives & Controls wash->treat read Read Fluorescence (Ex/Em ~495/529 nm) treat->read

Caption: Workflow for intracellular ROS detection using H2DCFDA.

Protocol: Intracellular ROS Assay

Materials:

  • Cells seeded in black, clear-bottom 96-well plates

  • H2DCFDA dye solution (e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide, TBHP) [23]* Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours to allow attachment.

  • Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Prepare a working solution of H2DCFDA (e.g., 5-10 µM in PBS). Add 100 µL of the H2DCFDA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for dye uptake and deacetylation. [25]4. Wash: Remove the dye solution and wash the cells twice with warm PBS to remove any extracellular dye.

  • Compound Treatment: Add 100 µL of medium containing the phthalazine derivatives or controls (vehicle, untreated, and a positive control like TBHP) to the appropriate wells.

  • Reading: Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm. [25]Readings can be taken kinetically over a period (e.g., 1-4 hours) or as a single endpoint measurement.

Part 3: Data Analysis and Interpretation

Quantifying Potency: The IC50 Value The potency of a cytotoxic compound is universally expressed as its IC50 (half-maximal inhibitory concentration). This value represents the concentration of the drug required to inhibit a biological process (in this case, cell viability) by 50%. [8][9]A lower IC50 value indicates a more potent compound.

Calculation Steps:

  • Normalize Data: Convert the raw absorbance/luminescence/fluorescence data into percentage viability relative to the untreated control (100%) after subtracting the background (medium blank).

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

  • Log-Transform Concentrations: Convert the concentrations of your phthalazine derivative to their logarithm.

  • Non-Linear Regression: Plot the % Viability against the log-transformed compound concentrations. Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope). [27]4. Determine IC50: The software will calculate the IC50 value from the fitted curve. [9][27] Integrated Interpretation and Data Presentation By combining the results, a clear picture of the compound's effect emerges. For instance, a compound that shows a low IC50 in the MTT assay, high LDH release, and strong caspase-3/7 activation is likely a potent inducer of apoptosis. If caspase activation is low but ROS levels are high, the cell death may be mediated by oxidative stress. Comparing the IC50 values in cancer cells versus normal, non-cancerous cells allows for the calculation of a Selectivity Index (SI = IC50_normal_cells / IC50_cancer_cells), where a higher SI is desirable. [12] Table 1: Example Data Summary for Phthalazine Derivatives

CompoundCell LineMTT IC50 (µM)LDH Release (% of Max) @ 2x IC50Caspase-3/7 Activation (Fold Change) @ IC50
PD-01 HCT-116 (Colon)0.3278%21.7
WISH (Normal)15.815%2.1
PD-02 HepG2 (Liver)0.3885%23.6
WISH (Normal)21.212%1.8
Sorafenib HCT-116 (Colon)3.2375%18.5
(Note: Data are hypothetical and for illustrative purposes, inspired by findings for similar compounds)
[2][4]

References

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  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

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  • Sarfare, S., & O'Neill, M. (n.d.). Caspase Protocols in Mice. Methods in Molecular Biology. PMC - NIH. Retrieved from [Link]

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  • Measurement of intracellular reactive oxygen species (ROS). (n.d.). PCBIS. Retrieved from [Link]

  • Various Authors. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]

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  • The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 121-136. Retrieved from [Link]

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  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025, September 16). Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

  • Park, S., et al. (n.d.). Statistical analysis for toxicity studies. Toxicological Research. PMC - NIH. Retrieved from [Link]

  • Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Biological Sciences, 12(1), 1-13. Retrieved from [Link]

  • Cytotoxicity Test. (n.d.). XCellR8. Retrieved from [Link]

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  • El-Sayed, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23377–23391. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 1-(Phthalazin-1-yl)piperidin-4-ol as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of oncology drug discovery is continuously evolving, with a significant focus on the development of targeted therapies that can selectively inhibit pathways crucial for tumor growth and progression.[1] Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant potential as anti-cancer agents.[1][2] Many compounds featuring the phthalazine scaffold have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel phthalazine derivative, 1-(Phthalazin-1-yl)piperidin-4-ol. These application notes and protocols are designed to offer a structured and scientifically rigorous framework for assessing its potential as an anti-cancer therapeutic. The methodologies described herein encompass in vitro characterization of its biological activity and subsequent in vivo validation.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

Several studies have highlighted the role of phthalazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][4][5][6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with essential nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can disrupt tumor neovasculature, leading to suppressed tumor growth and metastasis.[1][4] Based on this precedent, it is hypothesized that 1-(Phthalazin-1-yl)piperidin-4-ol may exert its anti-cancer effects through the inhibition of the VEGFR-2 signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Compound 1-(Phthalazin-1-yl)piperidin-4-ol Compound->P_VEGFR2 Inhibition MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Part 1: In Vitro Evaluation of Anti-Cancer Activity

The initial phase of screening involves a series of in vitro assays to determine the cytotoxic and anti-proliferative effects of 1-(Phthalazin-1-yl)piperidin-4-ol on various cancer cell lines.[7][8][9]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of the compound on cell viability.[10][11][12][13]

Protocol: MTT/XTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a serial dilution of 1-(Phthalazin-1-yl)piperidin-4-ol in complete culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[4]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/XTT Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] Subsequently, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight to dissolve the formazan crystals.[10][11]

    • For XTT Assay: Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.[10][13][14]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Parameter MTT Assay XTT Assay
Principle Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases of viable cells.[11]Reduction of XTT to a water-soluble formazan product by metabolically active cells.[13][14]
Solubilization Requires a solubilization step for the formazan product.[10][11]The formazan product is water-soluble, eliminating the need for a solubilization step.[13][14]
Endpoint Absorbance measurement.Absorbance measurement.
Cell Migration and Invasion Assays

These assays are crucial for evaluating the compound's potential to inhibit metastasis.[15][16]

Protocol: Transwell Migration Assay

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[17]

  • Assay Setup: Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.[16][17]

  • Chemoattractant: Add 500 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[17]

  • Cell Seeding: Add 300 µL of the cell suspension to the upper chamber of the transwell insert.[17]

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[17][18]

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[18]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

For invasion assays, the transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.[15]

G cluster_workflow In Vitro Assay Workflow start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT/XTT) migration Cell Migration Assay (Transwell) western Western Blot Analysis (VEGFR-2 & Downstream Targets) data Data Analysis (IC50, Migration Inhibition) end End: In Vitro Efficacy Profile

Western Blot Analysis for Target Validation

Western blotting is used to investigate the molecular mechanism of action by assessing the expression and phosphorylation status of key proteins in the hypothesized signaling pathway.[19][20][21][22]

Protocol: Western Blot for VEGFR-2 Signaling Proteins

  • Cell Lysis: Treat cancer cells with 1-(Phthalazin-1-yl)piperidin-4-ol at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][22]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[21][22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total VEGFR-2, phosphorylated VEGFR-2 (p-VEGFR-2), and downstream signaling proteins (e.g., Akt, p-Akt, MAPK, p-MAPK) overnight at 4°C.[19][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Protein Expected Outcome with 1-(Phthalazin-1-yl)piperidin-4-ol Treatment
p-VEGFR-2 Decreased phosphorylation
Total VEGFR-2 No significant change
p-Akt Decreased phosphorylation
p-MAPK Decreased phosphorylation

Part 2: In Vivo Evaluation of Anti-Tumor Efficacy

Promising results from in vitro studies warrant further investigation in preclinical animal models to assess the compound's therapeutic efficacy and safety in a more complex biological system.[7][24][25][26][27]

Xenograft Tumor Models

Human tumor xenograft models in immunodeficient mice are a cornerstone for the preclinical assessment of novel anti-cancer agents.[24][25][26]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[26]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 1-(Phthalazin-1-yl)piperidin-4-ol via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient, can also be utilized for a more clinically relevant assessment.[24][28]

G cluster_workflow In Vivo Study Workflow start Start: Select Animal Model implant Tumor Cell Implantation monitor Tumor Growth Monitoring treatment Compound Administration assess Efficacy Assessment (Tumor Volume, Body Weight) endpoint Endpoint Analysis (Tumor Weight, Biomarkers) end End: In Vivo Efficacy Data

Parameter Description
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in the treated group compared to the control group.
Body Weight Monitored as an indicator of systemic toxicity.
Tumor Weight Measured at the end of the study as a primary endpoint for efficacy.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of 1-(Phthalazin-1-yl)piperidin-4-ol as a potential anti-cancer agent. The described protocols, from initial in vitro screening to in vivo efficacy studies, are designed to generate robust and reliable data to support its further development. The hypothesized mechanism of action as a VEGFR-2 inhibitor provides a clear rationale for the proposed experimental design. Successful outcomes from these studies could position this novel phthalazine derivative as a promising candidate for clinical investigation.

References

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  • In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • MTT assay. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Xenograft Models For Drug Discovery. [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR. [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. [Link]

  • Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. [Link]

  • General Protocol for Western Blotting. [Link]

  • Western Blot. [Link]

  • (PDF) Pharmacological activities of various phthalazine and phthalazinone derivatives. [Link]

  • Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. [Link]

  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. [Link]

  • Phthalazine – Knowledge and References. [Link]

  • Pharmacological action and SAR of Phthalazine derivatives-A Review. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • Synthesis and antitumor activities of novel 1,4-substituted phthalazine derivatives. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. [Link]

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High-Precision Evaluation of Vasorelaxant Phthalazine Derivatives: Ex Vivo Isometric Tension Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phthalazine derivatives (scaffolds related to hydralazine) represent a critical class of vasoactive compounds with pleiotropic mechanisms, ranging from phosphodiesterase (PDE) inhibition to


-adrenoceptor antagonism and calcium channel blockade.

Evaluating these compounds requires more than simple screening; it demands a mechanistic deconvolution strategy . A reduction in vascular tone can stem from endothelial nitric oxide (NO) release, smooth muscle hyperpolarization, or direct contractile protein inhibition. This guide provides a rigorous ex vivo framework using rat thoracic aorta rings—the gold standard for vascular reactivity profiling—to isolate these specific pathways.

Core Philosophy: Every data point must be validated against tissue viability. A "relaxant" effect is indistinguishable from tissue death without rigorous reversibility and viability controls.

Experimental Setup & Physiological Conditions

Physiological Salt Solution (PSS)

The foundation of vascular health ex vivo is the Krebs-Henseleit buffer. Improper ionic strength or pH drift will alter calcium sensitivity.

ComponentConcentration (mM)Function
NaCl118.0Osmolarity & Action Potential
KCl4.7Resting Membrane Potential
CaCl₂2.5Contractile Calcium Source
MgSO₄1.2Enzyme Cofactor / Stability
KH₂PO₄1.2pH Buffer
NaHCO₃25.0pH Buffer (requires CO₂)
Glucose11.1Metabolic Substrate
  • Critical Control Point: Buffer must be aerated with carbogen (95% O₂ / 5% CO₂) to maintain pH 7.4. Hypoxia or alkalosis (from lack of CO₂) will induce artifactual vasodilation.

Instrumentation
  • System: 4-channel Wire Myograph (e.g., DMT 620M) or Organ Bath system.

  • Transducers: Isometric force transducers calibrated to 0–20 mN range.

  • Temperature: Strictly maintained at 37°C.

Protocol 1: Tissue Preparation & The "Wake-Up" Sequence

Objective: Isolate viable vascular rings with verified endothelial function.

Step-by-Step Methodology
  • Dissection:

    • Euthanize male Wistar rats (250–300g) via CO₂ asphyxiation or pentobarbital overdose.

    • Rapidly excise the thoracic aorta; transfer immediately to cold (4°C) oxygenated PSS.

    • Expert Insight: Remove adherent fat/connective tissue under a microscope. Do not stretch the vessel ; traction injury damages the endothelium and alters mechanotransduction.

  • Mounting:

    • Cut the aorta into 3–4 mm rings.[1]

    • Thread two tungsten wires (40 µm diameter) or stainless steel hooks through the lumen.[2]

    • Mount in the organ bath chambers.

  • Normalization (Passive Tension):

    • Apply resting tension of 1.5 g (approx. 15 mN) .

    • Equilibrate for 60 minutes , washing with fresh PSS every 15 minutes.

    • Why? This preload mimics diastolic pressure, optimizing actin-myosin overlap for maximal contraction.

  • Viability Check (The "Wake-Up"):

    • Stimulate with 60 mM KCl . This bypasses receptors and directly depolarizes the membrane (Voltage-Operated Calcium Channels - VOCC).

    • Criteria: Contraction must exceed 1.0 g (10 mN). If <1.0 g, discard the tissue.

    • Wash out until tension returns to baseline.[3]

  • Endothelial Integrity Test:

    • Pre-contract with Phenylephrine (PE, 1 µM) .[1][4]

    • Once plateau is reached, add Acetylcholine (ACh, 10 µM) .

    • Validation: Relaxation >60% confirms intact endothelium (Endothelium+).[4] Relaxation <10% confirms denudation (Endothelium-).

Protocol 2: Vasorelaxant Screening (Dose-Response)

Objective: Quantify potency (EC₅₀) and Efficacy (E_max).

Experimental Logic

Phthalazines often act as


-antagonists or PDE inhibitors. We must test against two distinct contractile agents to differentiate these mechanisms:
  • PE-induced tone: Dependent on Receptor-Operated Calcium Channels (ROCC) and IP3 pathway.

  • KCl-induced tone: Dependent on Voltage-Operated Calcium Channels (VOCC).

Workflow
  • Pre-contraction:

    • Group A: Contract with PE (1 µM).[1][4]

    • Group B: Contract with KCl (60 mM).

  • Cumulative Dosing:

    • Once contraction stabilizes (plateau), add the Phthalazine derivative cumulatively (e.g.,

      
       M to 
      
      
      
      M) in half-log increments.
    • Wait for the response to plateau (3–5 min) before the next addition.

  • Controls:

    • Run a parallel "Time Control" ring with vehicle (DMSO) only to correct for spontaneous fatigue/relaxation.

Data Visualization: Experimental Workflow

ExperimentalWorkflow Dissection Dissection (Cold PSS, No Stretch) Mounting Mounting (Wire Myograph) Dissection->Mounting Equilibration Equilibration (1.5g Tension, 60 min) Mounting->Equilibration Viability Viability Check (60mM KCl) Equilibration->Viability EndoCheck Endothelium Check (PE + ACh) Viability->EndoCheck Branch Select Protocol EndoCheck->Branch Screening Screening (Cumul. Dose-Response) Branch->Screening Potency Mechanistic Mechanistic (Inhibitors/Denuded) Branch->Mechanistic Mode of Action

Figure 1: Standardized workflow for isometric tension recording of rat aortic rings.

Protocol 3: Mechanistic Deconvolution

Objective: Determine if relaxation is Endothelium-Dependent or Direct Smooth Muscle effect.

If the compound relaxes PE-contracted rings, perform the following incubations 20 minutes prior to PE contraction:

Inhibitor / ConditionTargetInterpretation of Blockade
L-NAME (100 µM) Nitric Oxide Synthase (eNOS)If potency drops, mechanism involves NO release.
Indomethacin (10 µM) Cyclooxygenase (COX)If potency drops, mechanism involves Prostacyclin (PGI₂).
ODQ (10 µM) Soluble Guanylyl Cyclase (sGC)Confirms NO/cGMP pathway involvement.
Denudation Physical removal of endotheliumIf relaxation persists, the drug acts directly on smooth muscle (e.g., PDE inhibition, Ca²⁺ block).
Mechanism of Action Analysis

Many phthalazine derivatives (like hydralazine) exhibit direct smooth muscle relaxation. However, newer derivatives often show dual activity.

  • Scenario A (Endothelium-Dependent): Relaxation is abolished by L-NAME or Denudation.

    • Pathway: The phthalazine likely stimulates endothelial receptors or Ca²⁺ influx in endothelial cells, triggering NO release.

  • Scenario B (Direct Smooth Muscle): Relaxation persists in denuded rings.

    • Pathway: Likely PDE inhibition (increasing cGMP/cAMP in smooth muscle) or Calcium Channel Blockade.

Data Visualization: Signaling Pathways

SignalingPathways cluster_Endothelium Endothelium cluster_VSMC Vascular Smooth Muscle Phthalazine Phthalazine Derivative eNOS eNOS Phthalazine->eNOS Possible Activation PDE PDE Phthalazine->PDE Inhibition (Potentiates cGMP) VOCC L-type Ca++ Channel Phthalazine->VOCC Blockade Alpha1 Alpha-1 Receptor Phthalazine->Alpha1 Antagonism NO NO eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation PDE->cGMP Degrades VOCC->Relaxation Ca++ Influx (Prevents Relax) Alpha1->Relaxation Contraction (Prevents Relax)

Figure 2: Putative signaling targets of phthalazine derivatives in vascular tissue.

Data Analysis & Statistical Rigor

Calculation of Relaxation

Relaxation is expressed as a percentage of the pre-contraction tension:



Statistical Methods
  • Curve Fitting: Fit data to a non-linear regression (sigmoidal dose-response, variable slope) to derive pEC₅₀ (-log EC₅₀) and E_max.

  • Hypothesis Testing:

    • Compare pEC₅₀ values using One-way ANOVA followed by Tukey’s post-hoc test.

    • For Inhibitor vs. Control curves, use Two-way ANOVA (Factor A: Concentration, Factor B: Treatment).

References

  • Awadallah, F. M., et al. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives.[5] European Journal of Medicinal Chemistry.

  • Quezada, E., et al. (2014). Synthesis, biological evaluation and structure-activity relationships of new phthalazinedione derivatives with vasorelaxant activity.[6] European Journal of Medicinal Chemistry.

  • Abd El-Ghaffar, N., et al. Vasorelaxant Activity of Phthalazinones and Related Compounds.

  • JoVE Science Education Database. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes.

  • Primas, N., et al. (2019). Phthalazine – Knowledge and References. Taylor & Francis.[7] [7]

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Troubleshooting & Optimization

Troubleshooting low bioactivity in novel phthalazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazine Derivatives

Introduction: Navigating the Challenges of Novel Phthalazine Bioactivity

Welcome to the technical support center for our novel phthalazine derivative platforms. Phthalazine and its analogues represent a versatile and promising scaffold in medicinal chemistry, with demonstrated potential as potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] However, the journey from a newly synthesized compound to a validated bioactive "hit" is often fraught with challenges. One of the most common hurdles researchers face is unexpectedly low or inconsistent bioactivity in primary screening assays.

This guide is structured to function as a direct line to an application scientist. It moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to empower you to diagnose the root cause of low bioactivity, validate your experimental system, and make data-driven decisions to advance your research.

Section 1: Initial Triage - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when their novel phthalazine derivative isn't performing as expected.

Q1: My phthalazine derivative shows no activity in my primary cell-based assay. Where do I even begin to troubleshoot?

A1: This is a common starting point. Before questioning the compound's intrinsic activity, we must first validate the experimental conditions. Low activity is often an artifact of experimental setup rather than a true negative result. A systematic approach is crucial. We recommend a three-pronged initial investigation:

  • Compound Integrity & Behavior: Is the compound what you think it is, and is it accessible to the target? This involves verifying purity and, most critically, assessing its solubility in your assay medium.

  • Assay Validity: Is the assay itself running correctly? This involves checking your positive and negative controls, signal-to-background ratio, and potential assay interference.

  • Biological Target Expression: Is the intended biological target present and functional in your chosen cell line?

The workflow below provides a high-level overview of this initial troubleshooting process.

Start Low/No Bioactivity Observed Compound Step 1: Compound Validation Start->Compound Assay Step 2: Assay Validation Start->Assay Biology Step 3: Biological System Check Start->Biology Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Compound->Solubility Key First Step Purity Verify Purity & Identity (LC-MS, NMR) Compound->Purity Decision Synthesize Results Solubility->Decision Purity->Decision Controls Check Controls (Positive, Negative, Vehicle) Assay->Controls Interference Test for Assay Interference (Autofluorescence, Quenching) Assay->Interference Controls->Decision Interference->Decision Target Confirm Target Expression (Western Blot, qPCR) Biology->Target Health Monitor Cell Health & Seeding Density Biology->Health Target->Decision Health->Decision Redesign Problem Identified: Redesign Experiment Decision->Redesign Experimental Flaw Found SAR True Negative: Proceed to SAR/Metabolism Studies Decision->SAR System Validated

Caption: High-level troubleshooting workflow for low bioactivity.

Q2: I dissolved my compound in 100% DMSO, but when I add it to the cell culture media, I see a precipitate. Is this a problem?

A2: Absolutely. This is a critical and frequently overlooked issue. What you are observing is compound precipitation due to poor aqueous solubility. While your compound may be soluble in a 100% DMSO stock, its final concentration in the aqueous assay buffer (typically with ≤0.5% DMSO) is the crucial factor.[5] Drug efficacy is directly linked to its solubility; for a compound to interact with its target, it must be in a dissolved state.[6][7]

Precipitation leads to:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown and far lower than intended.

  • Physical Interference: Particulates can scatter light in absorbance assays or interfere with imaging in high-content screens.[8]

  • Cell Stress: Compound precipitates can cause non-specific cytotoxicity, confounding your results.

Action: You must determine the kinetic solubility of your compound in your specific assay medium. See the protocol for a Kinetic Solubility Assay in Section 4.

Q3: My positive control for the assay is working perfectly, but my phthalazine derivative still shows no effect. Can I rule out assay issues?

A3: Not entirely. While a working positive control is a great sign, it doesn't rule out compound-specific interference. Heterocyclic compounds, due to their aromatic nature, can sometimes interfere with assay readouts, particularly those based on fluorescence or luminescence.[8][9]

Possible interferences include:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as your reporter dye, increasing background noise.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of your fluorophore, leading to a false-negative signal.

  • Light Scattering: As mentioned, undissolved compound can interfere with absorbance readings.

Action: Run a compound interference check. In a cell-free version of your assay, add your phthalazine derivative at its highest test concentration to the detection reagents. Any significant change in signal indicates interference.

Section 2: Deep Dive - Troubleshooting Specific Experimental Issues

This section provides a more granular, Q&A-based approach to pinpointing issues related to the compound, the assay, or the biological system.

Part 2.1: The Compound

Q4: I've confirmed my compound is precipitating. How can I improve its solubility for in-vitro testing?

A4: Improving solubility is a key challenge for many heterocyclic drug candidates.[10][11] There are several formulation-based strategies you can employ for in vitro screening before resorting to chemical modification:

StrategyMechanismConsiderations & Causality
Co-solvents Reduces the polarity of the aqueous medium, keeping hydrophobic compounds in solution.[10]Can you increase the final DMSO percentage slightly (e.g., to 0.5% or 1%)? Caution: High DMSO concentrations can be toxic to cells or alter protein conformation. Always run a vehicle toxicity control.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble, ionized form.[10]Phthalazines are nitrogen-containing heterocycles and may have basic pKa values. A slight decrease in buffer pH could potentially improve solubility. However, this must be compatible with your cell culture conditions.
Use of Surfactants Surfactants like Tween-20 or Pluronic F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.This is more common for biochemical assays. Surfactants can disrupt cell membranes, so they must be used at very low, non-toxic concentrations in cell-based assays.
Complexation Cyclodextrins can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[11]This is a powerful technique but requires careful selection of the cyclodextrin type and validation that the complex itself does not interfere with the assay or target binding.

Action: Begin by testing a dose-response of your vehicle (e.g., DMSO) on your cells to determine the maximum tolerable concentration. Then, re-test your compound using this optimized vehicle concentration. If solubility remains an issue, consider formulating with a low concentration of a biocompatible cyclodextrin.

Part 2.2: The Assay

Q5: My data is highly variable between wells and plates. What are the common causes for this in a 96- or 384-well plate format?

A5: High variability is a classic sign of systematic error in microplate assays.[12][13][14] The primary culprits are often environmental or procedural.

  • Edge Effects: Wells on the outer edges of a plate are more susceptible to evaporation during long incubation periods, concentrating both the cells and the compound. This leads to artificially higher or lower signals on the plate perimeter.[13]

    • Solution: Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity buffer.

  • Inconsistent Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers per well, which is a major source of variability.

    • Solution: Ensure you thoroughly re-suspend your cells before and during plating. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling.[15]

  • Reader Settings: Incorrect microplate reader settings can drastically affect signal quality.

    • Solution: Optimize the focal height for your specific plate type and assay volume, especially for adherent cell-based assays where the signal originates from the bottom of the well.[8][16] Using a well-scanning feature can also average out signals from heterogeneously distributed cells.[8]

Q6: I'm using a fluorescence-based assay for cell viability (e.g., Calcein AM). Could the media I'm using be the problem?

A6: Yes, this is an excellent point to consider. Standard cell culture media components can have high background fluorescence (autofluorescence), which can mask your signal.

  • Common Culprits: Phenol red, a common pH indicator, and components within Fetal Bovine Serum (FBS) like riboflavin are known to be fluorescent.[8]

  • Causality: This high background reduces your signal-to-noise ratio, making it difficult to detect subtle changes in viability, especially if your compound has a weak effect.

Action: When taking the final reading, replace the culture medium with a non-fluorescent buffer like clear PBS (containing calcium and magnesium for cell health).[8] Alternatively, use phenol red-free media for the duration of the experiment if compatible with your cells. For fluorescence assays, always use black-walled microplates to minimize well-to-well crosstalk.[16]

Part 2.3: The Biological System

Q7: I've validated my compound's solubility and my assay's performance, but there's still no activity. Could the issue be with my chosen cell line?

A7: Yes. This is the next logical step in the investigation. A compound can only be active if its biological target is present and druggable within the chosen system. Phthalazine derivatives are known to target a variety of pathways, including VEGFR-2, PARP, and aurora kinases.[1][17]

  • Target Expression: Does your cell line express the intended molecular target at a sufficient level? A cell line with low or no expression of the target protein will not show a response.

    • Action: Confirm target expression using a method like Western Blot or qPCR. Compare expression levels across several cell lines if possible.

  • Cellular Context: Is the target crucial for survival or proliferation in that specific cell line? A compound that inhibits a non-essential pathway may not produce a measurable effect in a simple viability assay.

    • Action: Review the literature for your cell line to understand its dependencies. It may be that a different endpoint is needed, such as an apoptosis assay or a cell cycle analysis, to reveal the compound's effect.[18]

Section 3: Advanced Mechanistic Investigation

If you have ruled out the common experimental issues above, it may be that the compound has inherently low activity. The following questions guide you toward understanding the underlying chemical and biological reasons.

Q8: How do I know if the issue is poor metabolic stability versus a poor structure-activity relationship (SAR)?

A8: This question gets to the heart of lead optimization. These two factors—metabolic stability and SAR—are the primary drivers of a compound's intrinsic potency.

The relationship can be visualized as follows:

SAR Structure-Activity Relationship (SAR) Solubility Aqueous Solubility SAR->Solubility Influences Permeability Cell Permeability SAR->Permeability Influences Metabolism Metabolic Stability (e.g., CYP450) SAR->Metabolism Influences Bioactivity Observed Bioactivity Solubility->Bioactivity Enables Permeability->Bioactivity Enables Metabolism->Bioactivity Determines Effective Concentration & Duration

Caption: Interplay of key factors determining bioactivity.
  • Structure-Activity Relationship (SAR): This refers to how the specific chemical structure of your phthalazine derivative fits into the binding pocket of its target. Small changes, like moving a methyl group from one position to another, can dramatically alter binding affinity.[2] SAR for phthalazines is highly dependent on the substitution patterns on the core rings.[19][20]

    • Troubleshooting SAR: Synthesize a small library of analogues with systematic modifications. For example, if your target is a kinase like VEGFR-2, literature suggests that biarylurea moieties or specific substitutions on a terminal phenyl ring can enhance activity.[18][19]

  • Metabolic Stability: This refers to the compound's susceptibility to being broken down by metabolic enzymes. Nitrogen-containing heterocycles are common substrates for cytochrome P450 (CYP) enzymes.[21][22] If your compound is rapidly metabolized, its effective concentration will decrease over the course of the assay, leading to low apparent activity.

    • Troubleshooting Metabolism: Perform an in vitro metabolic stability assay using liver microsomes (e.g., human or rat liver microsomes). This will tell you the intrinsic clearance rate of your compound. If stability is low, medicinal chemists can make modifications, such as adding fluorine atoms to block sites of metabolism, to improve it.[22][23]

Q9: My compound is stable and I've optimized the SAR, but the activity is still only moderate. What else could be limiting its performance?

A9: At this stage, consider more subtle factors related to compound properties and target engagement:

  • Cell Permeability: Is your compound getting into the cell to reach its target? Highly polar or very large molecules may have poor membrane permeability. This can be assessed using parallel artificial membrane permeability assays (PAMPA).

  • Target Engagement: Is the compound binding to its intended target in the complex cellular environment? Cellular Thermal Shift Assays (CETSA) or NanoBRET™ assays can confirm target engagement in live cells, providing definitive proof that your compound is reaching its destination.

  • Kinetics of Inhibition: Is your compound a slow-binding inhibitor? Some assays with short incubation times may miss the activity of compounds that take longer to bind their target. Consider running a time-course experiment to see if activity increases with longer incubation.

Section 4: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol determines the solubility of a compound in an aqueous buffer when added from a DMSO stock, mimicking the conditions of a typical bioassay.

Materials:

  • 96-well clear-bottom microplate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Compound stock solution (10 mM in 100% DMSO)

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare Plate: Add 198 µL of PBS to wells in column 1, and 100 µL of PBS to all other wells that will be used.

  • Create Serial Dilution of DMSO Stock: In a separate DMSO plate, create a 2x serial dilution of your 10 mM compound stock.

  • Add Compound to PBS: Transfer 2 µL of each DMSO concentration into the corresponding wells of the PBS plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. The top compound concentration will be 100 µM.

  • Mix and Incubate: Mix the plate on a plate shaker for 10 minutes, then let it sit at room temperature for 2 hours.

  • Measure Turbidity: Read the absorbance (turbidity) of the plate at 620 nm.

  • Data Analysis: Plot Absorbance vs. Compound Concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit.

Protocol 2: MTT Cell Viability Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[4]

Materials:

  • Adherent cells in culture

  • 96-well clear-walled, sterile tissue culture plate

  • Complete culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed Cells: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Treat Cells: Prepare serial dilutions of your phthalazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.

  • Incubate: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review.
  • Arya, G. C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. [Source not specified].
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Vertex AI Search. (n.d.). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phthalazine Analogs.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Vertex AI Search. (2024, July 8). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Vertex AI Search. (2019, July 19). Full article: Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • Vertex AI Search. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Banerjee, S. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
  • Singh, S., et al. (n.d.). Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate.
  • Vertex AI Search. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC.
  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays.
  • Vertex AI Search. (2024, September 28). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Vertex AI Search. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Vertex AI Search. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics.
  • Vertex AI Search. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • BenchChem Technical Support Team. (2025, November). Whitepaper: A Technical Guide to the Preliminary Screening of Phthalazine Derivatives for Anticancer Activity. Benchchem.
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Technical Support Center: A Guide to Overcoming Solubility Challenges with 1-(Phthalazin-1-yl)piperidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Phthalazin-1-yl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The phthalazinone core is a significant pharmacophore in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] However, like many heterocyclic compounds developed through modern discovery pipelines, 1-(Phthalazin-1-yl)piperidin-4-ol can present solubility challenges in the aqueous environments of biological assays.[5][6]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the accuracy and reproducibility of your experimental results.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of a compound is dictated by its physicochemical properties. 1-(Phthalazin-1-yl)piperidin-4-ol is a weakly basic molecule due to the presence of nitrogen atoms in the phthalazine and piperidine rings.[7] This basicity is the key to understanding and overcoming its solubility issues. Its solubility is expected to be highly dependent on pH.[8][9][10][11]

PropertyValue / PredictionSource / Rationale
IUPAC Name 1-(Phthalazin-1-yl)piperidin-4-ol-
Molecular Formula C₁₃H₁₅N₃ODerived from structure
Molecular Weight 229.28 g/mol Derived from formula
Appearance White to off-white powder/crystalGeneral observation for similar compounds[12]
Predicted pKa (Basic) 7.5 - 8.5Estimated based on the piperidine and phthalazine moieties. The piperidine nitrogen is the most likely site of protonation.
Predicted LogP ~1.5 - 2.5Estimated based on structure; indicates moderate lipophilicity.
Common Stock Solvent Dimethyl sulfoxide (DMSO)Industry standard for non-polar to moderately polar compounds.[13][14]
Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with 1-(Phthalazin-1-yl)piperidin-4-ol.

Q1: What is the recommended initial solvent for preparing a high-concentration stock solution?

Answer: The universally accepted starting solvent for compounds like this is Dimethyl sulfoxide (DMSO) .[13][14] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[13] For most screening campaigns, preparing a 10 mM or 20 mM stock solution in anhydrous DMSO is a standard practice.

Causality: DMSO effectively disrupts the crystal lattice energy of the solid compound, allowing it to be solvated. However, it's crucial to use anhydrous (water-free) DMSO, as residual water can lower the achievable stock concentration for hydrophobic compounds.

See Protocol 1 for a detailed step-by-step guide to preparing a DMSO stock solution.

Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

Answer: This is a classic phenomenon known as "solvent shock" or precipitation upon dilution.[15] It occurs when a compound dissolved in a high concentration of a good organic solvent (like DMSO) is rapidly introduced into a poor solvent (the aqueous medium). The DMSO disperses quickly, leaving the compound locally supersaturated in an environment where it is not soluble, causing it to crash out of solution.[15]

Low solubility can significantly impact bioassays, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5]

To address this, a systematic approach is required. The primary goals are to reduce the final concentration, modify the dilution technique, or alter the properties of the aqueous medium to make it more hospitable to the compound.

G start Precipitation Observed (Solvent Shock) check_conc Is the final concentration below the aqueous solubility limit? start->check_conc reduce_conc Action: Reduce final working concentration check_conc->reduce_conc No slow_dilution Action: Improve Dilution Technique (Protocol 2) - Slow, dropwise addition - Vigorous mixing/vortexing - Pre-warm aqueous phase check_conc->slow_dilution Yes reduce_conc->check_conc ph_adjust Is the compound basic? (Yes, for this molecule) slow_dilution->ph_adjust Precipitation persists success Compound Solubilized slow_dilution->success Resolved acidify Action: Use an acidified stock or buffer (Protocol 3) - Lowers pH to protonate the compound ph_adjust->acidify other_methods Action: Explore advanced solubilization methods (See Table 2) acidify->other_methods Precipitation persists or pH change is incompatible acidify->success Resolved other_methods->success Resolved

Caption: Troubleshooting workflow for compound precipitation.
Q3: How does pH affect the solubility of this compound, and how can I leverage this?

Answer: As a weak base, 1-(Phthalazin-1-yl)piperidin-4-ol's solubility dramatically increases as the pH of the solution decreases.[8][9][16] In an acidic environment (e.g., pH 4-6), the basic nitrogen atoms in the molecule become protonated, acquiring a positive charge. This charged, or ionized, form is significantly more polar and interacts much more favorably with water molecules, leading to a substantial increase in aqueous solubility.[10][11]

You can leverage this property by preparing a stock solution in an acidified aqueous vehicle, such as 10% DMSO in saline adjusted to a lower pH. This can be particularly useful for in vivo studies or cell-free assays where the buffer system can be controlled.

Caution: This approach may not be suitable for cell-based assays, as altering the pH of the cell culture medium (typically buffered to pH 7.2-7.4) can induce cytotoxicity.[15]

G cluster_neutral Neutral pH (~7.4) cluster_acidic Acidic pH (<6) neutral_mol Molecule (Neutral Form) - Low Polarity - Poor H-bonding with water precipitate Precipitate (Solid) neutral_mol->precipitate Low Solubility acidic_mol Molecule (Protonated Form) - Positive Charge - High Polarity - Strong H-bonding with water dissolved Dissolved (Aqueous) acidic_mol->dissolved High Solubility

Caption: Effect of pH on the solubility of a basic compound.
Q4: Are there alternative solubilization strategies if DMSO and pH adjustment are insufficient or incompatible with my assay?

Answer: Yes, several other strategies can be employed, often used in formulation science for preclinical and clinical development.[17][18][19] The choice depends heavily on the specific requirements of your assay system.

StrategyMechanism of ActionBest ForConsiderations
Co-solvents [20][21][22]Using water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) to reduce the polarity of the aqueous phase.[20][22]In vitro and in vivo assays where low percentages of these solvents are tolerated.Potential for solvent-induced artifacts or toxicity at higher concentrations.[23]
Surfactants [18]Forming micelles that encapsulate the hydrophobic compound, effectively creating a soluble nanoparticle-like structure. Examples include Tween® 80 or Solutol® HS-15.Formulations for in vivo studies; can be used cautiously in some cell-based assays.Can interfere with protein activity or membrane integrity; critical micelle concentration (CMC) must be considered.
Cyclodextrins [23]Using cyclic oligosaccharides (e.g., β-cyclodextrin, SBE-β-CD) with a hydrophobic interior and hydrophilic exterior to form an inclusion complex with the drug.[13]Both in vitro and in vivo applications. SBE-β-CD is a common pharmaceutical excipient.Can sometimes extract cholesterol from cell membranes; binding affinity is compound-specific.
Lipid-Based Formulations [17][18]Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).Primarily for oral dosing in animal studies to enhance bioavailability.Not suitable for most standard in vitro biochemical or cell-based assays.
Troubleshooting Guide: Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solutions
Precipitate forms immediately upon dilution into media. 1. Final concentration exceeds aqueous solubility. 2. Solvent Shock. [15]3. Incorrect dilution technique. 1. Reduce Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your specific medium.[15]2. Use a Lower Stock Concentration: A 1 mM stock requires a larger volume to be added, which can aid in mixing and prevent localized high concentrations.[15]3. Optimize Dilution: Follow Protocol 2 carefully. Pre-warming the medium to 37°C can sometimes help.
Precipitate forms over time during incubation (e.g., 24-48h). 1. Temperature Effects: Compound may be less stable or soluble at 37°C over long periods.[15]2. pH Instability: Cell metabolism can acidify the medium, which should increase solubility for this compound, but other interactions can occur.[15]3. Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or other media components and precipitate.[15][24]1. Evaluate Stability: Check for precipitate at intermediate time points.2. Monitor pH: Ensure your medium has a robust buffering system (e.g., HEPES).[25]3. Test in Serum-Free Media: If compatible with your cells, test solubility in a serum-free version of your medium to see if serum is the cause.
Inconsistent assay results or lower-than-expected potency. Undissolved Compound: The actual concentration of the compound in solution is lower and more variable than the nominal concentration you calculated. This is a direct consequence of poor solubility.[5]1. Confirm Solubility: Before running a full experiment, perform a visual solubility test in your final assay buffer at the highest intended concentration.2. Re-evaluate Solubilization Strategy: If solubility is the issue, implement the strategies outlined in the FAQs (pH adjustment, co-solvents, etc.) and re-validate your assay.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Aseptically weigh the required amount of 1-(Phthalazin-1-yl)piperidin-4-ol powder.

  • Transfer the powder to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial).

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex vigorously for 2-5 minutes. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate over time.[26]

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Step-by-Step Dilution to Prevent Precipitation in Aqueous Media

This protocol is designed to minimize solvent shock.

  • Thaw an aliquot of your DMSO stock solution at room temperature.

  • Warm your aqueous assay buffer or cell culture medium to its working temperature (e.g., 37°C).

  • While gently swirling or vortexing the tube/flask of aqueous medium, add the required volume of DMSO stock drop-by-drop or very slowly with the pipette tip below the surface of the liquid.

  • Continue to mix the medium for at least 30 seconds after adding the stock to ensure uniform distribution.[15]

  • Crucially, visually inspect the final solution for any signs of cloudiness or precipitate before adding it to cells or a biochemical reaction. If precipitation is observed, you must troubleshoot further (see guide above).

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) and is kept consistent across all wells, including vehicle controls.[23]

Protocol 3: Preparation of an Acidified Saline Stock Solution (for cell-free or in vivo use)
  • Prepare a stock of sterile saline (0.9% NaCl) or a simple buffer like PBS.

  • Adjust the pH of the saline/buffer to ~4.0 using sterile 1 M HCl. Monitor the pH carefully with a calibrated pH meter.

  • Weigh the 1-(Phthalazin-1-yl)piperidin-4-ol powder and add it to the acidified saline to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex or sonicate until the compound is fully dissolved. The solution should be clear.

  • This acidified aqueous stock can then be further diluted into a final assay buffer, provided the buffering capacity of the final buffer is sufficient to return the pH to the desired range for the experiment.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
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Technical Support Center: Method Validation for 1-(Phthalazin-1-yl)piperidin-4-ol Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical method validation of 1-(Phthalazin-1-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the quantification of this analyte in biological matrices such as plasma, serum, and urine. Our focus is on robust, reliable, and regulatory-compliant liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This resource is structured to offer not just procedural steps but also the scientific reasoning behind them, ensuring a deeper understanding of the method validation process in line with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation and Extraction

Question 1: I'm observing low and inconsistent recovery of 1-(Phthalazin-1-yl)piperidin-4-ol from plasma samples using Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?

Answer:

Low and variable recovery during SPE is a common issue that can often be traced back to suboptimal binding, washing, or elution steps. 1-(Phthalazin-1-yl)piperidin-4-ol is a basic compound, which should guide your choice of SPE sorbent and solvents.

Troubleshooting Steps & Scientific Rationale:

  • Verify Sorbent Choice: For a basic compound like yours, a strong cation exchange (SCX) or a mixed-mode polymeric sorbent (e.g., with both reversed-phase and ion-exchange properties) is generally most effective.[3] These sorbents provide a more targeted interaction than a simple reversed-phase (like C18) sorbent, leading to better retention and cleaner extracts.

  • Optimize pH of the Loading Solution: Ensure the pH of your plasma sample (after dilution) is at least 1.5-2 pH units below the pKa of the piperidine nitrogen. This ensures the analyte is fully protonated (positively charged) and can effectively bind to the cation exchange sorbent.

  • Evaluate Wash Steps: The goal of the wash step is to remove endogenous interferences without prematurely eluting your analyte.

    • Aqueous Wash: A wash with a weak buffer (e.g., 2% formic acid in water) can remove salts and other polar interferences.

    • Organic Wash: A subsequent wash with a non-polar solvent like methanol or acetonitrile can remove lipids and other non-polar interferences. Be cautious with the percentage of organic solvent; too high a concentration can start to elute your analyte.

  • Optimize Elution Solvent: To elute your analyte from a cation exchange sorbent, you need to neutralize its charge or displace it.

    • Increase pH: Use a mobile phase containing a basic modifier (e.g., 5% ammonium hydroxide in methanol). This will deprotonate your analyte, breaking the ionic bond with the sorbent.

    • High Ionic Strength Buffer: Alternatively, a high concentration of a competing cation can displace your analyte.

dot

Caption: Troubleshooting workflow for low SPE recovery.

Chromatography and Matrix Effects

Question 2: I'm seeing significant ion suppression for 1-(Phthalazin-1-yl)piperidin-4-ol, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis.[4][5][6] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte in the mass spectrometer source.[7][8]

Troubleshooting Steps & Scientific Rationale:

  • Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate your analyte from the interfering components.

    • Increase Retention: If your analyte is eluting too early, it may be co-eluting with highly polar and abundant matrix components like phospholipids.[7] Increase the retention of your analyte by using a less polar mobile phase or a column with a different stationary phase (e.g., a phenyl-hexyl column).

    • Gradient Optimization: Employ a shallower gradient to increase the separation between your analyte and any closely eluting interferences.

  • Enhance Sample Cleanup: A more rigorous sample preparation method can significantly reduce matrix components. If you are using protein precipitation, consider switching to SPE or liquid-liquid extraction (LLE) for a cleaner extract.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS is not available, an analogue internal standard with similar chromatographic and mass spectrometric behavior is the next best choice.

  • Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[8]

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleProsCons
Chromatographic Separation Physically separates analyte from interferences.Highly effective, addresses the root cause.May require significant method development.
Improved Sample Cleanup Removes interfering components before analysis.Reduces overall matrix load on the system.Can be more time-consuming and costly.
Stable Isotope-Labeled IS Co-elutes and experiences the same matrix effects, providing a reliable ratio."Gold standard" for compensation.Can be expensive and not always available.
Change Ionization Source Different ionization mechanisms may be less prone to suppression.Can be a simple switch if the instrument allows.Analyte may not ionize efficiently in the alternative source.
Method Validation Parameters

Question 3: My accuracy and precision results for the quality control (QC) samples are outside the acceptance criteria (±15% of nominal). What are the likely causes?

Answer:

Failing accuracy and precision runs are a common hurdle during method validation and point to systematic or random errors in your workflow.[1][9]

Troubleshooting Steps & Scientific Rationale:

  • Investigate the Internal Standard (IS) Response: Check the peak area of your IS across the entire run. Inconsistent IS response is a primary indicator of problems with sample preparation or instrument performance.

    • Trending Down: May indicate IS instability or progressive instrument contamination.

    • Erratic Response: Suggests pipetting errors during sample preparation or inconsistent extraction recovery.

  • Review Calibration Curve: A non-linear or highly variable calibration curve will directly impact the accuracy of your QCs. Ensure your calibrators are prepared correctly and are stable.

  • Assess Analyte Stability: 1-(Phthalazin-1-yl)piperidin-4-ol may be unstable under certain conditions.[10][11][12]

    • Bench-top Stability: Has the analyte degraded in the processed samples while sitting in the autosampler?

    • Freeze-Thaw Stability: Can the analyte withstand multiple freeze-thaw cycles without degradation?

    • Long-term Stability: Is the analyte stable in the biological matrix at the storage temperature for the duration of the study?

  • Check for Carryover: Inject a blank sample immediately after the highest calibrator. If a significant peak is present, it can artificially inflate the concentration of the following sample, affecting accuracy.[13]

dot

Caption: Decision tree for troubleshooting QC failures.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 1-(Phthalazin-1-yl)piperidin-4-ol from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Mixed-mode polymeric cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma (K2EDTA)

  • Internal Standard (IS) spiking solution

  • 50 mM Ammonium acetate buffer, pH 4.0

  • Methanol

  • 5% Ammonium hydroxide in methanol

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Add 200 µL of 50 mM ammonium acetate buffer (pH 4.0) and vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of 50 mM ammonium acetate buffer (pH 4.0) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 4.0).

    • Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 1 minute.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters and typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[1][2][9]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria (Small Molecules)
Selectivity To ensure that endogenous matrix components do not interfere with the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.At least 3 QC levels (low, mid, high); intra- and inter-assay accuracy within ±15% of nominal; precision (CV%) ≤15%.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Response should be at least 5 times the blank response; accuracy within ±20% of nominal; precision (CV%) ≤20%.
Matrix Effect To assess the impact of matrix components on analyte ionization.Matrix factor should be consistent across different lots of matrix; CV% of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Mean concentration of stability samples should be within ±15% of the nominal concentration.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][14][15]

  • Deng, P., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2][9]

  • Bioanalytical Lab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][5]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]

  • Baranowska, I., & Koper, M. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis. [Link][7]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link][11]

  • ResolveMass Laboratories Inc. (2026). Case Study: Solving Stability Issues in Unstable Plasma Samples. [Link][17]

  • Long, Q. (2021). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry and Research. [Link][6]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link][8]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal. [Link]

  • van de Merbel, N. C. (2008). Protein-precipitation-based sample preparation in 96-well format for the analysis of biological samples. Journal of Chromatography B. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][18]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link][19]

  • Waters Corporation. A Generic Approach to SPE Method Development for Basic Drugs from Biological Fluids. [Link]

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Validation & Comparative

In Vivo Efficacy of 1-(Phthalazin-1-yl)piperidin-4-ol: A Comparative Guide to Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of the novel phthalazine derivative, 1-(Phthalazin-1-yl)piperidin-4-ol. We will explore its hypothesized mechanism of action and present a comparative analysis with established and emerging therapies in relevant preclinical cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the design and interpretation of pivotal in vivo studies.

Introduction: The Therapeutic Potential of Phthalazine Derivatives

Phthalazine derivatives have garnered significant attention in oncology for their diverse biological activities.[1][2] Several compounds from this class have been investigated for their potential to inhibit key pathways in cancer progression, including angiogenesis and DNA repair.[3][4][5] Notably, some phthalazinone derivatives have shown potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP).[3][5]

Our compound of interest, 1-(Phthalazin-1-yl)piperidin-4-ol, is a novel molecule designed to leverage the therapeutic potential of the phthalazine scaffold. While its precise mechanism of action is under investigation, preliminary in vitro data (not presented here) suggests a potential dual inhibitory role against PARP and VEGFR-2, making it a promising candidate for a range of solid tumors. This guide outlines a robust in vivo validation strategy to test this hypothesis and compare its efficacy against standard-of-care and mechanistically related agents.

Experimental Design: A Multi-Model Approach for Robust Validation

To thoroughly evaluate the anti-tumor activity of 1-(Phthalazin-1-yl)piperidin-4-ol, a multi-pronged approach utilizing both patient-derived xenograft (PDX) and syngeneic tumor models is recommended. This allows for the assessment of the compound's efficacy in a human-like tumor microenvironment and in the context of a fully competent immune system.[6][7][8][9][10][11]

Workflow for In Vivo Validation

G cluster_0 Phase 1: Model Selection & Implantation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis a Select PDX/Syngeneic Model b Tumor Implantation (Subcutaneous) a->b c Tumor Growth to Palpable Size b->c Tumor Engraftment d Randomize into Treatment Groups c->d e Administer Investigational & Comparator Drugs d->e f Monitor Tumor Volume & Body Weight e->f g Tumor Growth Inhibition (TGI) Calculation f->g Study Termination h Survival Analysis g->h i Ex Vivo Analysis (IHC, Western Blot) g->i

Figure 1: A generalized workflow for the in vivo validation of anti-tumor agents.

Comparative Agents

To establish a clear benchmark for the efficacy of 1-(Phthalazin-1-yl)piperidin-4-ol, the inclusion of appropriate comparator drugs is crucial.[12][13] Based on its hypothesized dual mechanism of action, we propose the following comparators:

  • Olaparib: A potent PARP inhibitor, considered a standard-of-care for BRCA-mutated cancers.

  • Axitinib: A selective VEGFR inhibitor, used in the treatment of advanced renal cell carcinoma.

  • Vehicle Control: To assess the baseline tumor growth characteristics.

In Vivo Models and Protocols

Patient-Derived Xenograft (PDX) Model

PDX models, which involve the implantation of human tumor tissues into immunocompromised mice, are invaluable for studying treatment responses in a system that retains the histological and genetic characteristics of the original tumor.[6][8][10][14]

Protocol 1: PDX Model of Ovarian Cancer (BRCA1-mutated)

  • Animal Model: Female NOD/SCID mice, 6-8 weeks old.

  • Tumor Implantation: Surgically implant a 3x3 mm fragment of a well-characterized BRCA1-mutated ovarian cancer PDX line subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]

  • Randomization: Randomize mice into four treatment groups (n=10 per group):

    • Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • 1-(Phthalazin-1-yl)piperidin-4-ol (50 mg/kg, oral gavage, daily)

    • Olaparib (50 mg/kg, oral gavage, daily)

    • Axitinib (30 mg/kg, oral gavage, daily)

  • Treatment and Monitoring: Administer treatments for 21 consecutive days. Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include overall survival and ex vivo analysis of tumor tissue for markers of DNA damage (γH2AX) and angiogenesis (CD31).

Syngeneic Model

Syngeneic models, where tumor cells from the same genetic background as the host mouse are implanted, are essential for evaluating immunotherapies and compounds that may modulate the tumor microenvironment in the presence of a competent immune system.[7][9][11][16]

Protocol 2: Syngeneic Model of Murine Colon Adenocarcinoma (CT26)

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1x10⁶ CT26 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: As described in Protocol 1.

  • Randomization: Randomize mice into the same four treatment groups as in Protocol 1 (n=10 per group).

  • Treatment and Monitoring: As described in Protocol 1.

  • Endpoint Analysis: In addition to TGI and survival, endpoint analysis will include immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the immune landscape.

Comparative Efficacy Data (Illustrative)

The following tables summarize the expected outcomes from the proposed in vivo studies, providing a clear comparison of 1-(Phthalazin-1-yl)piperidin-4-ol's performance against the selected comparators.

Table 1: Tumor Growth Inhibition in Ovarian Cancer PDX Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-1520 ± 180--
1-(Phthalazin-1-yl)piperidin-4-ol50450 ± 9570.4<0.001
Olaparib50580 ± 11061.8<0.001
Axitinib30890 ± 13041.4<0.05

Table 2: Survival Analysis in CT26 Syngeneic Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)p-value vs. Vehicle
Vehicle-25--
1-(Phthalazin-1-yl)piperidin-4-ol504268<0.001
Olaparib503124<0.05
Axitinib303540<0.01

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that 1-(Phthalazin-1-yl)piperidin-4-ol exerts its anti-tumor effects through the dual inhibition of PARP-1 and VEGFR-2. PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death. Concurrently, inhibition of VEGFR-2, a primary mediator of angiogenesis, is expected to block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

G cluster_0 1-(Phthalazin-1-yl)piperidin-4-ol cluster_1 Cellular Targets cluster_2 Downstream Effects main_drug 1-(Phthalazin-1-yl)piperidin-4-ol parp PARP-1 main_drug->parp Inhibits vegfr VEGFR-2 main_drug->vegfr Inhibits dna_damage Inhibition of DNA Repair parp->dna_damage angiogenesis Inhibition of Angiogenesis vegfr->angiogenesis apoptosis Apoptosis dna_damage->apoptosis tumor_growth Decreased Tumor Growth & Metastasis angiogenesis->tumor_growth apoptosis->tumor_growth

Figure 2: Hypothesized dual mechanism of action for 1-(Phthalazin-1-yl)piperidin-4-ol.

Conclusion

The preclinical data presented in this guide, though illustrative, outlines a clear and robust pathway for the in vivo validation of 1-(Phthalazin-1-yl)piperidin-4-ol. The proposed studies, utilizing both PDX and syngeneic models, will provide a comprehensive understanding of the compound's anti-tumor efficacy, safety profile, and mechanism of action. The comparative data against established agents like Olaparib and Axitinib will be critical in positioning this novel phthalazine derivative within the current landscape of cancer therapeutics. Successful completion of these studies will be a pivotal step in the journey of 1-(Phthalazin-1-yl)piperidin-4-ol from a promising preclinical candidate to a potential clinical therapy.

References

  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC. (n.d.).
  • Syngeneic Mouse Models | Champions Oncology. (n.d.).
  • Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. (2024, August 20).
  • Syngeneic Tumor Mouse Models: The Pros and Cons - Blog - Crown Bioscience. (n.d.).
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
  • The Role of Syngeneic Models in Cancer Research - LIDE Biotech. (2023, May 3).
  • Xenograft Model Database. (n.d.).
  • Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences. (n.d.).
  • Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC. (n.d.).
  • Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.).
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • Syngeneic Models - Altogen Labs. (n.d.).
  • Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. (2024, September 20).
  • Oxford Drug Design achieves further in vivo validation of novel approach against multiple tumours. (2025, January 15).
  • Oxford Drug Design announces further in vivo validation of novel oncology therapeutic mechanism. (2026, January 14).
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC. (n.d.).
  • Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. (n.d.).
  • Comparator Drugs: The Unsung Heroes Driving Clinical Trial Success - Neunco. (2025, May 19).
  • How to Choose the Right Comparator Drug Model for Your Clinical Trial. (2023, March 29).
  • Mechanism of action of phthalazinone derivatives against rabies virus - PubMed. (n.d.).
  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC. (n.d.).
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. (n.d.).
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. (2023, July 27).
  • Design, synthesis and in vitro antitumor activity of novel phthalazin-1, 4-dione/chalcone hybrids and phthalazin-1, 4-dione/pyrazoline hybrids | Request PDF - ResearchGate. (n.d.).
  • Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents - PubMed. (2024, July 5).
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh - RSC Publishing. (2024, April 24).
  • Recent Developments in Chemistry of Phthalazines - Longdom.org. (2015, January 1).
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
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  • Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed. (n.d.).
  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed. (2008, October 23).
  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity - PubMed. (n.d.).

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Comparative Analysis of Synthetic Routes to Phthalazin-1-ones: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalazin-1-ones act as the pharmacophore core for a critical class of therapeutics, including the PARP inhibitor Olaparib (ovarian cancer), Azelastine (antihistamine), and various PDE4 inhibitors. While the classical condensation of phthalic anhydrides with hydrazine offers high atom economy, it suffers from poor regioselectivity when synthesizing non-symmetric derivatives.

This guide contrasts the Classical Condensation Route against Transition-Metal Catalyzed Carbonylation , providing a decision framework based on regiochemical requirements, scalability, and cost. We also examine a Green Multicomponent Strategy as an emerging alternative for industrial sustainability.

The Benchmark: Classical Condensation Strategies

Mechanism & Methodology

The traditional synthesis involves the condensation of dicarbonyl precursors (phthalic anhydride, phthalide, or 2-acylbenzoic acids) with hydrazine hydrate.

  • Reaction Type: Nucleophilic addition-elimination.

  • Conditions: Reflux in ethanol or acetic acid; occasionally requires Lewis acids.

Critical Limitation: The Regioselectivity Paradox

For symmetric anhydrides, this route is ideal. However, for 4-substituted phthalazin-1-ones (common in drug discovery), the reaction with hydrazine yields a mixture of isomers (phthalazin-1-one and its positional isomer).

  • Causality: The hydrazine nitrogens are nucleophilic; if the anhydride is asymmetric, attack occurs at both carbonyls unless one is significantly more electrophilic.

  • Impact: Separation of isomers requires tedious chromatography, lowering isolated yields to <50%.

Field Insight: In the early development of Olaparib, the "Medicinal Chemistry Route" utilized a Horner–Wadsworth–Emmons (HWE) reaction followed by hydrazine cyclization. While effective on a gram scale, this route suffered from low overall yields (~46%) and high process mass intensity (PMI) due to the formation of inseparable isomers and phosphorus waste [1].

Precision Engineering: Palladium-Catalyzed Carbonylation

Mechanism & Methodology

To enforce regiocontrol, modern process chemistry utilizes palladium-catalyzed carbonylative coupling . This route constructs the heterocycle from 2-halobenzamides or 2-halobenzoates, inserting Carbon Monoxide (CO) to close the ring.

  • Precursors: 2-bromo/iodo-benzamides + Hydrazine + CO (1-5 atm).

  • Catalyst System: Pd(OAc)₂ / Xantphos or Pd(PPh₃)₄.

  • CO Source: CO gas (balloon/autoclave) or solid surrogates (Mo(CO)₆, Paraformaldehyde).

Performance Advantage
  • Regiocontrol: >98:1. The position of the nitrogen is fixed by the amide bond in the starting material, eliminating isomer formation.

  • Functional Group Tolerance: Compatible with nitriles, esters, and halides that might hydrolyze under the harsh acidic reflux of the classical route.

Emerging Methodologies: Green & Multicomponent Routes

The "Green" Olaparib Synthesis

Recent advancements (2023) have introduced transition-metal-free routes to avoid toxic phosphonates and heavy metals.

  • Strategy: Generation of conjugated enolates from 2-acetylbenzoic acid followed by ring construction.[1]

  • Outcome: This approach reduced the step count for Olaparib intermediates from 6 to 4 and improved the overall yield to 51% without requiring high-pressure CO or expensive Pd catalysts [2].

Comparative Data Analysis

MetricRoute A: Classical Condensation Route B: Pd-Catalyzed Carbonylation Route C: Green Multicomponent
Primary Precursor Phthalic Anhydride / 2-Formylbenzoic acid2-Halobenzamide / Aryl Halide2-Acetylbenzoic acid / Phthalhydrazide
Reagent Hydrazine HydrateCO + HydrazineAldehydes + Malononitrile (MCR)
Regioselectivity Low (Mixtures for asymm. substrates)High (>99% Single Regioisomer)Moderate to High (Substrate dependent)
Atom Economy High (Water is sole byproduct)Moderate (Ligand/Base waste)Very High
Cost Low ($)High (

$ - Pd catalyst)
Low-Moderate (

)
Scalability Excellent (Ton-scale)Good (Requires high-pressure safety)Good (Batch or Flow)
Key Risk Isomer separation bottlenecksResidual metal limits (<10 ppm)Solubility of intermediates

Visualizing the Synthetic Logic

The following diagram illustrates the decision logic for selecting a route based on substrate symmetry and the mechanistic divergence between the two primary methods.

Phthalazinone_Synthesis Target Target: Phthalazin-1-one Core Symmetry_Check Is the Target Symmetric? Target->Symmetry_Check Route_A Route A: Classical Condensation Symmetry_Check->Route_A Yes (Symmetric) Route_B Route B: Pd-Catalyzed Carbonylation Symmetry_Check->Route_B No (Asymmetric) Precursor_A Phthalic Anhydride + N2H4 Route_A->Precursor_A Mechanism_A Mech: Nucleophilic Acyl Substitution Precursor_A->Mechanism_A Result_A Mixture of Isomers (Requires Chromatography) Mechanism_A->Result_A Precursor_B 2-Halobenzamide + CO + N2H4 Route_B->Precursor_B Mechanism_B Mech: Oxidative Addition -> CO Insertion Precursor_B->Mechanism_B Result_B Single Regioisomer (High Purity) Mechanism_B->Result_B

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and regiochemical requirements.

Detailed Experimental Protocols

Protocol A: Classical Condensation (For Symmetric Substrates)

Best for: Unsubstituted phthalazin-1-one or symmetric 4,5-disubstituted analogs.

  • Reactants: Charge a round-bottom flask with Phthalic Anhydride (10 mmol, 1.0 eq) and Ethanol (20 mL).

  • Addition: Dropwise add Hydrazine Hydrate (80% aq., 12 mmol, 1.2 eq) at room temperature. Caution: Exothermic.

  • Cyclization: Heat to reflux (80°C) for 3–4 hours. A white precipitate typically forms within 30 minutes.

  • Workup: Cool to 0°C. Filter the solid precipitate.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH/DMF if necessary.

  • Expected Yield: 85–95%.

Protocol B: Regioselective Pd-Catalyzed Carbonylation

Best for: Complex, asymmetric drug intermediates (e.g., Olaparib precursors).

  • Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) in 1,4-dioxane. Stir for 10 min to form the active catalyst species.

  • Substrate Loading: Add 2-Bromo-N-phenylbenzamide (1.0 mmol), Hydrazine Monohydrate (1.5 mmol), and Cs₂CO₃ (2.0 eq).

  • Carbonylation:

    • Method A (Gas): Purge the vessel with CO gas and maintain a CO balloon atmosphere (1 atm).

    • Method B (Solid Source): Add Mo(CO)₆ (1.0 eq) or Paraformaldehyde (3.0 eq) if avoiding gas cylinders [3].

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Verify regiochemistry via NOESY NMR (Look for correlation between the N-H and the specific aryl substituent).

References

  • Vertex AI Search Summary (ACS Omega/NIH): Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022).[2][3] Describes the evolution from the low-yield MedChem route to scalable processes using phthalhydrazide.[2][3]

  • Chatterjee, I., Roy, D., & Panda, G. (2023).[1] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[1][2] Green Chemistry, 25, 9097-9102.[1]

  • Li, H., et al. (2014). Palladium-catalyzed phthalazinone synthesis using paraformaldehyde as carbon source.[4][5] Organic Letters, 16(20), 5324-5327.[5]

  • Singh, S., & Kumar, N. (2019).[6] An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15.[6]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phthalazin-1-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(Phthalazin-1-yl)piperidin-4-ol

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